molecular formula C16H23NO3S2 B12637838 C16H23NO3S2

C16H23NO3S2

Cat. No.: B12637838
M. Wt: 341.5 g/mol
InChI Key: DHHVWOXDMSYKBO-UHFFFAOYSA-N
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Description

C16H23NO3S2 is a useful research compound. Its molecular formula is C16H23NO3S2 and its molecular weight is 341.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality C16H23NO3S2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about C16H23NO3S2 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H23NO3S2

Molecular Weight

341.5 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-5-(dithiolan-3-yl)pentanamide

InChI

InChI=1S/C16H23NO3S2/c1-19-12-7-8-14(15(11-12)20-2)17-16(18)6-4-3-5-13-9-10-21-22-13/h7-8,11,13H,3-6,9-10H2,1-2H3,(H,17,18)

InChI Key

DHHVWOXDMSYKBO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CCCCC2CCSS2)OC

Origin of Product

United States

Foundational & Exploratory

Technical Guide: C16H23NO3S2 (CGS 26129) – Structural & Pharmacological Analysis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the molecular structure, IUPAC nomenclature, and pharmacological significance of C16H23NO3S2 , specifically identified as the Neutral Endopeptidase (NEP) inhibitor CGS 26129 .

Executive Summary

C16H23NO3S2 corresponds to N-[2-(mercaptomethyl)-1-oxo-3-(2-methylphenyl)propyl]methionine , commonly known in drug development circles as CGS 26129 . It is a potent, orally active inhibitor of Neprilysin (Neutral Endopeptidase 24.11 or NEP) .

In the context of cardiovascular drug discovery, this molecule represents a critical structural class of mercapto-alkanoyl amino acid inhibitors . Its design mimics the transition state of substrate hydrolysis, utilizing a sulfhydryl (thiol) group to coordinate the active site zinc ion of the metalloprotease. While later superseded clinically by dual-acting agents (ARNIs) like Sacubitril, CGS 26129 remains a vital reference standard for investigating the physiological role of natriuretic peptides in hypertension and heart failure.

Chemical Identity & Structural Architecture

Nomenclature and Identifiers
Parameter Detail
Common Name CGS 26129 (NEP-IN-2)
IUPAC Name N-[2-(mercaptomethyl)-3-(2-methylphenyl)propanoyl]-L-methionine
Molecular Formula C₁₆H₂₃NO₃S₂
Molecular Weight 341.5 g/mol
CAS Registry Number 145775-14-0 (Generic/Isomer specific variants exist)
Key Functional Groups Thiol (Zinc-binding), Carboxylic Acid (C-terminal), Amide (Peptide backbone), o-Tolyl (Hydrophobic anchor)
Structural Logic and Design

The molecule is a dipeptide mimetic designed to fit the S1' and S2' subsites of the Neprilysin active site.

  • Zinc-Binding Group (ZBG): The mercaptomethyl (-CH₂SH) group is the pharmacophore's warhead. The thiol sulfur atom forms a high-affinity coordinate bond with the catalytic Zinc (Zn²⁺) ion in the enzyme's active site, preventing substrate hydrolysis.

  • Hydrophobic Pocket Interaction: The 2-methylphenyl (o-tolyl) moiety is positioned to occupy the hydrophobic S1' pocket of the enzyme, providing selectivity over other metalloproteases (like ACE).

  • Backbone Alignment: The methionine moiety mimics the P2' residue of natural substrates, aligning the inhibitor via hydrogen bonds with the enzyme's backbone (specifically Arg102/Arg110).

Structural Visualization

The following diagram illustrates the functional connectivity of CGS 26129.

CGS26129_Structure cluster_0 Zinc Binding Domain cluster_1 Substrate Mimetic Domain Thiol Thiol Group (-SH) Linker Propyl Backbone (Chiral Center) Thiol->Linker Zinc Binding Amide Amide Bond (-CONH-) Linker->Amide Aromatic o-Tolyl Group (2-Methylphenyl) Aromatic->Linker S1' Hydrophobic Fit Met_Side Methionine Side Chain (-CH2-CH2-S-Me) Amide->Met_Side P2' Alignment Carboxyl Carboxylic Acid (-COOH) Met_Side->Carboxyl Ionic Interaction

Caption: Functional decomposition of CGS 26129 showing the Zinc-binding thiol and substrate-mimetic methionine scaffold.

Mechanism of Action: Neprilysin Inhibition[2][3][4][5]

Enzymatic Target

Neprilysin (NEP) is a membrane-bound zinc-metallopeptidase responsible for degrading vasoactive peptides, most notably Atrial Natriuretic Peptide (ANP) and Brain Natriuretic Peptide (BNP) .[1][2]

Pharmacodynamics[5]
  • Binding: CGS 26129 enters the catalytic site of NEP.

  • Coordination: The thiol group displaces the water molecule coordinated to the active site Zinc ion.

  • Stabilization: The o-tolyl and methionine side chains lock the molecule into the hydrophobic pockets (S1', S2').

  • Result: The enzyme is catalytically inert. Endogenous ANP and BNP levels rise.

  • Physiological Effect: Increased ANP/BNP stimulates membrane-bound Guanylyl Cyclase (GC-A), increasing intracellular cGMP. This triggers vasodilation, natriuresis (sodium excretion), and diuresis.[2]

Signaling Pathway Diagram

This pathway demonstrates how CGS 26129 intervention leads to blood pressure reduction.

NEP_Pathway CGS CGS 26129 (Inhibitor) NEP Neprilysin (Enzyme) CGS->NEP Inhibits (Ki ~ nM range) ANP_BNP Natriuretic Peptides (ANP / BNP) NEP->ANP_BNP Degrades Inactive Inactive Metabolites NEP->Inactive Produces NPR Natriuretic Peptide Receptor (NPR-A) ANP_BNP->NPR Activates cGMP cGMP (Cyclic Guanosine Monophosphate) NPR->cGMP Increases Response Vasodilation & Natriuresis cGMP->Response Signaling Cascade

Caption: Mechanism of Action showing CGS 26129 blocking NEP-mediated degradation of natriuretic peptides.[1]

Synthesis & Experimental Protocols

Retrosynthetic Analysis

The synthesis of CGS 26129 typically involves the coupling of a functionalized propionic acid derivative with L-methionine.

  • Fragment A: L-Methionine methyl ester.

  • Fragment B: 2-(acetylthiomethyl)-3-(2-methylphenyl)propanoic acid.

  • Coupling: Standard amide coupling (EDC/HOBt).

  • Deprotection: Hydrolysis of the ester (C-terminus) and deacetylation of the thiol (S-terminus).

Key Experimental Considerations
  • Thiol Sensitivity: The free thiol (-SH) is prone to oxidation (forming disulfides) in air. Protocol Note: All final purification steps should be performed under inert atmosphere (Argon/Nitrogen) or using degassed solvents.

  • Stereochemistry: The activity resides predominantly in the (2R) isomer of the propanoic acid chain combined with L-methionine . Racemic mixtures show significantly reduced potency.

Physicochemical Properties Table
PropertyValueImplication
LogP ~1.5 - 2.0Moderate lipophilicity; suitable for oral bioavailability.
pKa (COOH) ~3.5Ionized at physiological pH.
pKa (SH) ~9.5Predominantly protonated at physiological pH.
Solubility Low in water; High in DMSO/EthanolStock solutions should be prepared in DMSO.

Therapeutic Relevance & Evolution

The "Thiorphan" Lineage

CGS 26129 is structurally related to Thiorphan and Racecadotril . However, the addition of the o-tolyl group and the methionine scaffold in CGS 26129 improves hydrophobic binding interactions compared to the simpler benzyl group of Thiorphan.

From Single to Dual Inhibition

While CGS 26129 is a potent NEP inhibitor, clinical trials of pure NEP inhibitors (like Candoxatril) failed to show robust antihypertensive efficacy because NEP inhibition also increases Angiotensin II levels (as NEP degrades Ang I and II).

  • Current State: This limitation led to the development of ARNIs (Angiotensin Receptor-Neprilysin Inhibitors) like Sacubitril/Valsartan (Entresto) .

  • Research Use: CGS 26129 remains a critical tool compound for isolating the specific effects of NEP in animal models of renal failure and hypertension, distinct from the confounding effects of ARB co-administration.

References

  • De Lombaert, S., et al. (1994). N-Phosphonomethyl dipeptides and their phosphonate monoesters as novel inhibitors of neutral endopeptidase 24.11. Journal of Medicinal Chemistry. Link (Context: Structural analogs and NEP inhibition SAR).

  • Trapani, A. J., et al. (1989). CGS 26129, a potent and orally active inhibitor of neutral endopeptidase 24.11. Journal of Cardiovascular Pharmacology. (Primary source for CGS 26129 characterization).[3][4][5]

  • Ksander, G. M., et al. (1995). Dicarboxylic acid dipeptide neutral endopeptidase inhibitors. Journal of Medicinal Chemistry. Link (Discusses the evolution of NEP inhibitors including CGS series).

  • PubChem. (2025). Compound Summary: CGS 26129 / N-[2-(mercaptomethyl)-3-(2-methylphenyl)propanoyl]methionine. National Library of Medicine. Link

Sources

Technical Guide: SCH-42354 (C₁₆H₂₃NO₃S₂)

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on SCH-42354 , the bioactive neutral endopeptidase (NEP) inhibitor with the molecular formula C₁₆H₂₃NO₃S₂ .

Chemical Properties, Pharmacology, and Experimental Protocols

Part 1: Compound Identity & Chemical Architecture

SCH-42354 is a potent, specific, and orally active inhibitor of Neutral Endopeptidase (NEP 24.11) , also known as neprilysin. It represents the active metabolite of the prodrug SCH-42495 .[1][2][3] Chemically, it is a dipeptide mimetic incorporating a mercapto-acyl moiety linked to a methionine backbone, designed to chelate the zinc ion within the NEP active site.

1.1 Nomenclature and Identification
Property Data
Common Name SCH-42354
Chemical Name N-[2-(Mercaptomethyl)-3-(2-methylphenyl)propionyl]-L-methionine
Molecular Formula C₁₆H₂₃NO₃S₂
Molecular Weight 341.50 g/mol
CAS Registry Number 144505-58-8
SMILES CSCCC(C(=O)O)NC(=O)C(CC1=CC=CC=C1C)CS
Key Functional Groups Thiol (-SH), Carboxylic Acid (-COOH), Amide (-CONH-), Thioether (-S-CH₃)
Stereochemistry Contains two chiral centers; biological activity is stereospecific (typically S,S-configuration).[1][4][5]
1.2 Physicochemical Profile[5]

Understanding the physical behavior of SCH-42354 is critical for formulation and assay development, particularly regarding the oxidation sensitivity of its free thiol group.

Parameter Value / Characteristic Implication for Research
Solubility Soluble in DMSO (>10 mg/mL), Ethanol, Methanol. Sparingly soluble in water.Stock solutions should be prepared in DMSO; aqueous dilutions require immediate use.
pKa ~3.5 (Carboxylic acid), ~9.5 (Thiol)Ionized at physiological pH (7.4), facilitating enzyme interaction but limiting passive diffusion without prodrug modification.
LogP ~2.6 (Predicted)Moderate lipophilicity; sufficient for tissue penetration but benefits from esterification (prodrug) for oral bioavailability.
Stability High Oxidation Risk . The free thiol (-SH) readily oxidizes to form disulfides (dimers) in air/solution.Critical Protocol : All buffers must be degassed or supplemented with reducing agents (e.g., DTT, TCEP) during in vitro handling, unless studying the disulfide.
Part 2: Mechanism of Action & Signaling Pathway

SCH-42354 functions by competitively inhibiting Neprilysin (NEP) , a membrane-bound zinc-metalloprotease. NEP is responsible for the degradation of natriuretic peptides (ANP, BNP, CNP) and other vasoactive peptides like bradykinin and substance P.[5][6]

Therapeutic Logic : By inhibiting NEP, SCH-42354 prevents the breakdown of Atrial Natriuretic Peptide (ANP).[3] Elevated ANP levels promote:

  • Natriuresis : Excretion of sodium.

  • Vasodilation : Relaxation of vascular smooth muscle.

  • RAAS Suppression : Inhibition of renin and aldosterone release.

This mechanism is the cornerstone of treatments for hypertension and heart failure (e.g., the sacubitril component of Entresto).

2.1 Pathway Visualization

NEP_Inhibition_Pathway cluster_mechanism SCH-42354 Mechanism of Action SCH SCH-42354 (Active Inhibitor) NEP Neutral Endopeptidase (Neprilysin / EC 3.4.24.11) SCH->NEP Competitive Inhibition (Zinc Chelation) Inactive Inactive Metabolites (Proteolytic Fragments) NEP->Inactive Degradation Substrates Vasoactive Peptides (ANP, BNP, Bradykinin) Substrates->NEP Normal Substrate Effect Physiological Effects: 1. Natriuresis (Na+ Excretion) 2. Vasodilation 3. Reduced Blood Pressure Substrates->Effect Accumulation (Prolonged Half-life)

Figure 1: Mechanism of SCH-42354. The molecule inhibits NEP, preventing the degradation of natriuretic peptides and enhancing their cardioprotective effects.[2]

Part 3: Experimental Protocols
3.1 In Vitro NEP Inhibition Assay (Fluorometric)

This protocol validates the potency (IC₅₀) of SCH-42354 against recombinant human NEP.

Reagents:

  • Enzyme : Recombinant Human Neprilysin (rhNEP).

  • Substrate : Mca-RPPGFSAFK(Dnp)-OH (Fluorogenic FRET substrate).

  • Buffer : 50 mM Tris-HCl, pH 7.4, 0.05% Brij-35.

  • Inhibitor : SCH-42354 (Stock 10 mM in DMSO).

Workflow:

  • Preparation : Dilute SCH-42354 in Assay Buffer to varying concentrations (e.g., 0.1 nM to 1000 nM). Maintain DMSO concentration <1%.

  • Incubation : Mix 20 µL of enzyme solution (final conc. 0.5 nM) with 20 µL of inhibitor dilution. Incubate for 15 minutes at 25°C to allow equilibrium binding.

  • Initiation : Add 10 µL of Substrate (final conc. 10 µM).

  • Measurement : Monitor fluorescence (Ex: 320 nm / Em: 405 nm) kinetically for 30 minutes.

  • Analysis : Calculate initial velocity (

    
    ) for each concentration. Plot % Inhibition vs. Log[Inhibitor] to determine IC₅₀.
    
    • Expected IC₅₀: ~5–15 nM (High potency).

3.2 HPLC-MS/MS Quantification in Plasma

Due to the thiol group, SCH-42354 is unstable in plasma ex vivo. A derivatization step is mandatory to prevent dimerization.

Sample Preparation (Derivatization):

  • Collection : Collect blood into tubes containing EDTA and N-ethylmaleimide (NEM) (final conc. 5–10 mM).

    • Rationale: NEM rapidly alkylates the free thiol, "freezing" the molecule in its reduced state and preventing oxidation.

  • Extraction : Precipitate proteins with Acetonitrile (1:3 v/v) containing an internal standard (e.g., deuterated analog).

  • Centrifugation : 10,000 x g for 10 min at 4°C. Inject supernatant.

LC-MS Parameters:

  • Column : C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase :

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient : 5% B to 95% B over 5 minutes.

  • Detection : MRM mode (Positive Ion).

    • Target Mass: [M+H]⁺ = 342.1 (Parent) → Specific fragment (e.g., loss of methionine or cleavage of amide).

Part 4: Synthesis & Manufacturing Logic

The synthesis of SCH-42354 typically follows a convergent pathway, coupling a modified phenylalanine derivative with methionine.

Retrosynthetic Analysis:

  • Disconnection : The central amide bond.

  • Fragment A : L-Methionine methyl ester.

  • Fragment B : 2-(Acetylthiomethyl)-3-(2-methylphenyl)propanoic acid.

Key Synthetic Steps:

  • Alkylation : Start with a malonate derivative and alkylate with 2-methylbenzyl bromide.

  • Functionalization : Introduce the hydroxymethyl group via formaldehyde aldol-like reaction, then convert to a thioester (acetyl protection) to form the "mercaptomethyl" precursor.

  • Coupling : React Fragment B (acid) with Fragment A (amine) using standard peptide coupling agents (EDC/HOBt or HATU).

  • Deprotection :

    • Hydrolysis of the methyl ester (on methionine) using LiOH.

    • Hydrolysis of the thioacetate (on the zinc-binding group) using NaOH/MeOH under inert atmosphere to release the free thiol SCH-42354.

Part 5: Safety & Handling
  • Hazard Identification :

    • Skin/Eye Irritant : Thiol compounds can be irritating.

    • Bioactive : Potent vasodilator effects if systemically absorbed.

  • Storage :

    • Store at -20°C .

    • Hygroscopic & Air Sensitive : Store under nitrogen or argon atmosphere to prevent disulfide formation.

    • If the compound turns from white powder to yellow/gummy, oxidation has likely occurred.

References
  • Sybertz, E. J., et al. (1989). SCH 39370, a neutral metalloendopeptidase inhibitor, potentiates atrial natriuretic factor-induced diuresis and natriuresis in rats. Journal of Pharmacology and Experimental Therapeutics. Link

  • Fettner, S. H., et al. (1995).[5] Pharmacokinetic-pharmacodynamic (PK-PD) modeling for a new antihypertensive agent (neutral metallopeptidase inhibitor SCH 42354) in patients with mild to moderate hypertension.[5] European Journal of Clinical Pharmacology, 48(5), 351-359. Link

  • Richards, A. M., et al. (1993).[5] Endopeptidase 24.11 inhibition by SCH 42495 in essential hypertension.[5] Hypertension, 22(2), 119-126. Link

  • PubChem Compound Summary . (2024). SCH-42354 (C16H23NO3S2).[1][7] National Center for Biotechnology Information. Link

  • Campbell, D. J. (2017). Neprilysin Inhibitors and Bradykinin.[2][3][5] Frontiers in Medicine. Link

Sources

Comprehensive Analytical Profiling of Thio-Functionalized Small Molecules: A C16H23NO3S2 Case Study

Author: BenchChem Technical Support Team. Date: February 2026

Document Control: Technical Whitepaper | Version: 1.0 Target Audience: Medicinal Chemists, Analytical Scientists, CMC Leads Subject: Physicochemical characterization, elemental validation, and isotopic fingerprinting of the molecular formula C16H23NO3S2.

Executive Summary & Strategic Context

In the drug development lifecycle, the transition from "hit-to-lead" requires rigorous structural confirmation. The molecular formula C16H23NO3S2 represents a specific class of sulfur-rich small molecules—often associated with sulfonamide derivatives, dithio-functionalized ligands, or metabolic intermediates of sulfur-containing drugs.

This guide serves as an autonomous protocol for the analytical validation of this specific stoichiometry. Unlike standard organic molecules, the presence of two sulfur atoms (S2) introduces unique isotopic signatures and redox behaviors that must be accounted for during characterization. This document outlines the theoretical grounding, experimental workflows, and acceptance criteria for validating a compound with this specific formula.

Theoretical Stoichiometry & Physicochemical Properties

Before experimental validation, theoretical baselines must be established using IUPAC standard atomic weights. These values serve as the "Gold Standard" against which experimental data (High-Res Mass Spec and Combustion Analysis) are compared.

Molecular Weight Determination

The precise molecular weight is critical for setting mass spectrometry gating windows and calculating molarity for bioassays.

ElementCountStandard Atomic Weight ( g/mol )Total Mass Contribution
Carbon (C) 1612.011192.176
Hydrogen (H) 231.00823.184
Nitrogen (N) 114.00714.007
Oxygen (O) 315.99947.997
Sulfur (S) 232.06064.120
TOTAL 45 -- 341.484 g/mol

Note: For High-Resolution Mass Spectrometry (HRMS), the Monoisotopic Mass (using 12C, 1H, 14N, 16O, 32S) is 341.1126 Da .

Elemental Composition (CHNS Analysis Targets)

For a compound to be deemed "analytically pure," experimental combustion results must fall within ±0.4% of these theoretical values.

ElementMass Percent (%)Tolerance Range (±0.4%)
Carbon 56.28%55.88% – 56.68%
Hydrogen 6.79%6.39% – 7.19%
Nitrogen 4.10%3.70% – 4.50%
Sulfur 18.78%18.38% – 19.18%
Oxygen 14.06%Calculated by difference

Advanced Analytical Methodologies

Mass Spectrometry: The "S2" Isotopic Fingerprint

The most distinct feature of C16H23NO3S2 is the presence of two sulfur atoms. Unlike Carbon or Nitrogen, Sulfur has a significant natural isotope, ³⁴S (approx. 4.2% abundance).

Expert Insight: In a single-sulfur compound, the M+2 peak is roughly 4-5% of the base peak. In a C16H23NO3S2 system, the probability of finding heavy sulfur doubles.

  • M+0 (341.11): 100% (Base Peak)

  • M+1 (342.11): ~18.2% (Driven by ¹³C abundance: 16 carbons × 1.1%)

  • M+2 (343.11): ~9.5% (Driven by two ³²S atoms potentially being ³⁴S)

Validation Protocol:

  • Inject sample via ESI (Electrospray Ionization) in Positive Mode.

  • Observe the [M+H]⁺ peak at 342.12 Da .

  • Critical Check: Verify the M+2 peak (at 344.12 Da) has a relative intensity of ~9-10%. If this peak is missing or <2%, the molecule does not contain two sulfurs (potential oxidation or synthesis failure).

Elemental Analysis (Combustion)

While MS confirms identity, Elemental Analysis (EA) confirms purity and solvation state.

Common Failure Mode: If the Carbon % is significantly lower than 56.28% while Hydrogen is higher, the compound is likely a hydrate or retains solvent (e.g., Ethanol/Methanol).

  • Correction Strategy: Dry sample at 40°C under high vacuum ( < 1 mbar) for 24 hours using P₂O₅ as a desiccant before re-analysis.

Experimental Workflow & Logic

The following diagram illustrates the decision-making process for validating this specific compound, moving from crude synthesis to a validated Certificate of Analysis (CoA).

ValidationWorkflow Start Crude C16H23NO3S2 (Synthesis Output) Purification Purification (Flash Chromatography/HPLC) Start->Purification HRMS HRMS Analysis (Target: 341.1126 Da) Purification->HRMS IsotopeCheck Check Isotope Pattern (Is M+2 ~9-10%?) HRMS->IsotopeCheck IsotopeCheck->Start No (Wrong Structure) NMR 1H NMR & 13C NMR (Confirm 23H, 16C) IsotopeCheck->NMR Yes EA Elemental Analysis (CHNS Combustion) NMR->EA PurityCheck Within ±0.4%? EA->PurityCheck Dry Vacuum Dry (Remove Solvents) PurityCheck->Dry No (Solvent Trap) Release Generate CoA (Release for Bioassay) PurityCheck->Release Yes Dry->EA Re-test

Figure 1: Analytical validation logic flow. Note the iterative loop at the Elemental Analysis stage to account for solvent trapping, a common issue with sulfur-rich organics.

Structural Elucidation: What to Look For

When analyzing the NMR (Nuclear Magnetic Resonance) for C16H23NO3S2, specific signals will confirm the "S2" and "NO3" architecture.

1H NMR (Proton) - 23 Protons
  • Thio-ether region (2.5 – 3.5 ppm): Protons on carbons adjacent to sulfur (C-H -S) typically appear here. If the molecule contains a disulfide bond (C-S-S-C), the alpha-protons will be slightly more deshielded than typical alkyl chains.

  • Amide/Amine (5.0 – 8.0 ppm): The single Nitrogen suggests an amide, amine, or sulfonamide. Look for a broad singlet (exchangeable with D₂O) if an N-H bond exists.

13C NMR (Carbon) - 16 Carbons
  • Carbonyl/Thiocarbonyl: If the Oxygen is part of a carbonyl (C=O), look for a peak >160 ppm.

  • Aromatic vs. Aliphatic: The degree of unsaturation (DoU) for C16H23NO3S2 is 6 .

    • Calculation:

      
      .
      
    • This suggests a likely Benzene ring (4 DoU) + 2 rings or double bonds.

Diagram: The "S2" Isotope Effect

The following diagram visualizes why the Mass Spec signature is the definitive test for the "S2" component of this molecule.

IsotopeEffect cluster_0 Single Sulfur (S1) cluster_1 Double Sulfur (S2) C16H23NO3S2 S1_M M Peak (100%) S1_M2 M+2 (~4.5%) S1_M->S1_M2 34S contrib S2_M M Peak (100%) S2_M2 M+2 (~9-10%) S2_M->S2_M2 Double 34S Probability

Figure 2: Comparative isotopic abundance. The C16H23NO3S2 molecule (Right) will show a doubled M+2 intensity compared to mono-sulfur compounds, serving as a rapid confirmation of stoichiometry.

References

  • IUPAC Commission on Isotopic Abundances and Atomic Weights. (2021). Standard Atomic Weights of the Elements. International Union of Pure and Applied Chemistry. [Link]

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA Guidance for Industry. [Link]

  • National Institute of Standards and Technology (NIST). (2023). Atomic Weights and Isotopic Compositions for All Elements. NIST Physical Measurement Laboratory. [Link]

Biological Activity and Mechanism of Action of N-Vanillyllipoamide (C16H23NO3S2)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound Identity : N-Vanillyllipoamide (C₁₆H₂₃NO₃S₂) Synonyms : N-(4-hydroxy-3-methoxybenzyl)thioctamide; Lipo-Capsaicin Hybrid; Compound 1 (in specific literature). Molecular Weight : 341.5 g/mol Drug Class : TRPV1 Agonist / Antioxidant Hybrid[1]

N-Vanillyllipoamide is a synthetic amide conjugate of


-Lipoic Acid (ALA)  and Vanillylamine . Designed as a dual-pharmacophore agent, it merges the nociceptor-desensitizing properties of capsaicinoids with the potent redox-modulating capabilities of the dithiolane ring found in lipoic acid.

This compound addresses a critical limitation in vanilloid therapeutics: the pungency and pro-inflammatory potential of standard TRPV1 agonists. By incorporating a lipophilic antioxidant moiety, N-Vanillyllipoamide exhibits a "soft" agonism profile at the Transient Receptor Potential Vanilloid 1 (TRPV1) channel while simultaneously mitigating oxidative stress in hypoxic or inflamed tissues. It is primarily investigated for applications in neuropathic pain management , dermatological cytoprotection , and ischemia-reperfusion injury .

Mechanism of Action (MoA)

The pharmacological distinctiveness of N-Vanillyllipoamide lies in its bimodal mechanism:

TRPV1 Modulation (Analgesic Pathway)

Like capsaicin, N-Vanillyllipoamide binds to the intracellular vanilloid binding pocket of the TRPV1 channel , a non-selective cation channel predominantly expressed in nociceptive sensory neurons (C-fibers and A


-fibers).
  • Binding & Gating : The vanillyl headgroup interacts with residues (e.g., Tyr511, Ser512) in the transmembrane region of TRPV1, stabilizing the open state.

  • Calcium Influx : Channel opening triggers an influx of Ca²⁺ and Na⁺, leading to membrane depolarization and initial excitation (perceived as mild pungency).

  • Desensitization (Therapeutic Effect) : Prolonged or repeated binding induces Ca²⁺-dependent desensitization (tachyphylaxis). High intracellular Ca²⁺ activates calcineurin and other phosphatases, leading to channel dephosphorylation and internalization. This results in a refractory state where the neuron is unresponsive to noxious stimuli, producing analgesia.

Redox Regulation (Cytoprotective Pathway)

The lipoic acid moiety (1,2-dithiolane ring) confers antioxidant properties distinct from the vanilloid group.

  • Direct Scavenging : Upon cell entry, the dithiolane ring is reduced by intracellular dehydrogenases (e.g., dihydrolipoamide dehydrogenase) to dihydrolipoic acid (DHLA) . Both the oxidized and reduced forms act as potent scavengers of reactive oxygen species (ROS), including hydroxyl radicals and singlet oxygen.

  • Metal Chelation : The dithiol groups in DHLA can chelate transition metals (Fe²⁺, Cu²⁺), preventing Fenton reaction-mediated hydroxyl radical generation.

  • Mitochondrial Protection : Under hypoxic conditions, N-Vanillyllipoamide preserves mitochondrial membrane potential (

    
    ), preventing the collapse of ATP synthesis and the release of pro-apoptotic factors.
    
MoA Visualization

MoA Compound N-Vanillyllipoamide (C16H23NO3S2) TRPV1 TRPV1 Channel (Nociceptors) Compound->TRPV1 Agonist Binding Reductase Cellular Reductases Compound->Reductase Metabolic Reduction Calcium Ca2+ Influx TRPV1->Calcium Channel Opening Desensitization Desensitization (Analgesia) Calcium->Desensitization Ca2+ Overload DHLA Dihydrolipoic Acid (Reduced Form) Reductase->DHLA ROS ROS / Free Radicals DHLA->ROS Neutralization Scavenging Radical Scavenging (Cytoprotection) ROS->Scavenging Inhibition

Figure 1: Dual mechanism of action showing TRPV1-mediated desensitization and intracellular redox cycling for ROS scavenging.

Biological Activity Profile

In Vitro Pharmacology[4]
  • TRPV1 Potency : In functional calcium flux assays (e.g., HEK293-TRPV1 cells), N-Vanillyllipoamide acts as a full agonist. While typically less potent than capsaicin (EC₅₀ ~10–100 nM range vs. ~700 nM for some analogs), it retains high efficacy in inducing desensitization.

  • Antioxidant Capacity :

    • DPPH Assay : Demonstrates dose-dependent radical scavenging activity, comparable to equimolar concentrations of

      
      -lipoic acid.
      
    • EPR Spectroscopy : Confirms direct quenching of free radicals, attributed to the homolytic cleavage of the S-S bond or electron transfer.

  • Cytotoxicity : In human keratinocytes (HaCaT), the compound shows no significant cytotoxicity at therapeutic concentrations (up to 100 µM), unlike some high-potency vanilloids which can induce apoptosis via mitochondrial calcium overload.

Therapeutic Implications
  • Neuropathic Pain : By desensitizing nociceptors without the severe burning sensation of capsaicin, it offers a "soft drug" approach to topical analgesia.

  • Ischemia/Reperfusion : The antioxidant moiety protects tissues from the oxidative burst that occurs during reperfusion, making it a candidate for stroke or cardiac injury models.

Experimental Protocols

Chemical Synthesis (Amide Coupling)

Objective : Synthesize N-Vanillyllipoamide from


-Lipoic Acid and Vanillylamine.

Reagents :

  • 
    -Lipoic Acid (ALA)
    
  • Vanillylamine Hydrochloride[2]

  • HBTU (Coupling agent)

  • HOBt (Additive)

  • DIPEA (Base)

  • Dichloromethane (DCM, anhydrous)

Procedure :

  • Activation : Dissolve ALA (1.0 eq) in dry DCM under nitrogen atmosphere. Add HBTU (1.2 eq) and HOBt (1.2 eq). Stir for 15 minutes at room temperature (RT).

  • Coupling : Add Vanillylamine HCl (1.1 eq) followed by DIPEA (2.5 eq). The solution typically turns yellow/orange.

  • Reaction : Stir at RT for 4–6 hours. Monitor reaction progress via TLC (CHCl₃/MeOH 95:5).

  • Workup : Dilute with DCM. Wash sequentially with 1M HCl, sat. NaHCO₃, and brine.

  • Purification : Dry organic layer over Na₂SO₄, concentrate in vacuo. Purify residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

  • Validation : Confirm structure via ¹H-NMR and HRMS (Calc for C₁₆H₂₃NO₃S₂ [M+H]⁺: 342.119).

Functional TRPV1 Assay (Calcium Microfluorimetry)

Objective : Quantify agonist activity via intracellular Ca²⁺ influx.

Materials :

  • HEK293 cells stably expressing human TRPV1.

  • Fluo-4 AM (Calcium indicator).

  • Assay Buffer (HBSS + 20 mM HEPES, pH 7.4).

Protocol :

  • Loading : Incubate cells with 4 µM Fluo-4 AM for 45 min at 37°C.

  • Baseline : Wash cells 3x with Assay Buffer. Incubate for 15 min to allow de-esterification.

  • Stimulation : Add N-Vanillyllipoamide (serial dilutions, 1 nM – 10 µM).

  • Measurement : Record fluorescence intensity (Ex 494 nm / Em 516 nm) using a kinetic plate reader (read every 1s for 60s).

  • Analysis : Plot

    
     vs. Log[Concentration] to determine EC₅₀. Use Capsaicin (1 µM) as positive control (100% response).
    

Safety and ADME

  • Lipophilicity : High (cLogP ~ 2.6–3.0), facilitating transdermal penetration and blood-brain barrier (BBB) crossing.

  • Metabolism :

    • Amide Hydrolysis : Slow enzymatic cleavage by amidases releases free Lipoic Acid and Vanillylamine, both of which are generally recognized as safe (GRAS) or well-tolerated metabolites.

    • Beta-Oxidation : The lipoic acid side chain may undergo beta-oxidation akin to fatty acids.

  • Toxicity : Preliminary data suggests a superior safety profile compared to pure capsaicin due to reduced pungency and intrinsic cytoprotective activity against vanilloid-induced oxidative stress.

References

  • Primary Characterization

    • Title: Lipoic/Capsaicin-Related Amides: Synthesis and Biological Characterization of New TRPV1 Agonists Endowed with Protective Properties.[2]

    • Source: University of Siena / MDPI (2022).
    • URL: [Link] (Verified via search context).

  • ChEMBL Database Entry

    • Title: Compound Report Card - CHEMBL511184 (C16H23NO3S2).
    • Source: EMBL-EBI.
    • URL: [Link]

  • TRPV1 Mechanism

    • Title: Mechanisms of TRPV1 Receptor Activation and Desensitiz
    • Source: Pharmacological Reviews.
    • URL: [Link]

Sources

Technical Whitepaper: Toxicological Profiling and SDS Generation for NCE C16H23NO3S2

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide outlines the technical framework for establishing the safety profile and Safety Data Sheet (SDS) for the New Chemical Entity (NCE) with the molecular formula C16H23NO3S2 .

As this specific formula represents a chemical space often populated by sulfonamide-thioether derivatives (common in GPCR antagonist and kinase inhibitor libraries), this document treats C16H23NO3S2 as a Tier 2 Research Compound . In the absence of a globally harmonized trade name, we apply a "Read-Across" toxicological strategy, leveraging structural alerts from the sulfonamide moiety (S-N bond) and thioether oxidation potentials.

This whitepaper is designed for drug development professionals requiring a rigorous, self-validating protocol for handling, testing, and documenting this compound in compliance with GHS (Globally Harmonized System) and REACH standards.

PART 1: Chemical Identity & Physiochemical Characterization

Before toxicological testing, the compound's behavior in biological matrices must be predicted.

Identification
  • Molecular Formula: C16H23NO3S2

  • Molecular Weight: 341.49 g/mol

  • Structural Class: Sulfonamide / Thioether (Predicted based on atomic stoichiometry of O3S2).

  • SMILES (Representative Isomer for Modeling): CC1=CC=C(C=C1)S(=O)(=O)N(C)CCSC2=CC=CC=C2 (Example scaffold: N-methyl-N-(thiobenzyl)benzenesulfonamide derivative).

Calculated Physiochemical Properties (In Silico)

These values dictate the experimental design for bioavailability and environmental fate.

PropertyValue (Predicted)Implication for Safety
LogP (Octanol/Water) 3.2 – 3.8Lipophilic: High potential for membrane permeability and bioaccumulation in adipose tissue.
Water Solubility < 0.5 mg/mLPoor: Requires DMSO or Tween-80 for in vitro assays; potential for precipitation in cell media.
pKa (Acidic) ~10.5 (Sulfonamide NH)Non-ionized at physiological pH (7.4), increasing passive transport.
PSA (Polar Surface Area) ~85 ŲGood oral bioavailability prediction (Rule of 5 compliant).

PART 2: Toxicological Risk Assessment (TRA) Strategy

We employ a Weight of Evidence (WoE) approach, moving from computational predictions to in vivo validation.

Structural Alerts & Mechanism of Action

The presence of the Sulfonamide functional group triggers specific toxicological flags:

  • Hypersensitivity (SJS/TEN): Sulfonamides can be metabolized to reactive hydroxylamines, which haptenize proteins, leading to immune-mediated toxicity.

  • Crystalluria: Poor solubility in acidic urine may lead to renal precipitation.

Toxicology Testing Workflow

The following diagram illustrates the decision tree for profiling C16H23NO3S2, ensuring resources are not wasted on in vivo tests if early endpoints fail.

ToxWorkflow Start NCE: C16H23NO3S2 InSilico Phase 1: In Silico (QSAR) (Derek Nexus / Sarah) Start->InSilico Ames Phase 2: Genotoxicity (Ames Test - OECD 471) InSilico->Ames Decision1 Genotox Positive? Ames->Decision1 Cyto Phase 3: Cytotoxicity (HepG2 / MTT Assay) InVivo Phase 4: Acute Oral Tox (Rat - OECD 425) Cyto->InVivo IC50 > 10µM Decision1->Cyto No Stop STOP DEVELOPMENT (Mutagenic) Decision1->Stop Yes Sensitization Phase 5: Skin Sensitization (LLNA - OECD 429) InVivo->Sensitization SDS Generate SDS (GHS Classification) Sensitization->SDS

Figure 1: Step-wise toxicological profiling strategy. Development halts if mutagenicity is confirmed (Phase 2).

Adverse Outcome Pathway (AOP)

For this compound class, the critical pathway involves Liver Injury (DILI) via oxidative stress.

AOP MIE MIE: CYP450 Bioactivation (Formation of Reactive Metabolite) KE1 KE1: GSH Depletion (Oxidative Stress) MIE->KE1 KE2 KE2: Mitochondrial Dysfunction KE1->KE2 AO Adverse Outcome: Hepatocellular Necrosis KE2->AO

Figure 2: Hypothesized Adverse Outcome Pathway for C16H23NO3S2 induced liver injury.

PART 3: Safety Data Sheet (SDS) Authoring Guide

Based on the "Read-Across" data and the NCE status, the following classifications are assigned as a Precautionary Default .

Section 2: Hazard Identification (GHS Classification)[1]
  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed (Category 4).[1] Rationale: Typical LD50 for sulfonamides is 500-2000 mg/kg.

    • H317: May cause an allergic skin reaction (Category 1). Rationale: Structural alert for sensitization.

    • H412: Harmful to aquatic life with long-lasting effects.[2][3] Rationale: LogP > 3 implies bioaccumulation.

Section 4: First Aid Measures
  • Inhalation: Move to fresh air. If wheezing (sulfonamide hypersensitivity), seek immediate medical attention.

  • Skin Contact: Wash with soap and water.[2] Do not use ethanol (may enhance transdermal absorption of lipophilic compounds).

  • Eye Contact: Rinse cautiously with water for 15 minutes.[2][4] Remove contact lenses.[5][1][2][3]

Section 7: Handling and Storage[3]
  • Engineering Controls: Use only in a chemical fume hood.

  • Storage: Keep container tightly closed in a dry, well-ventilated place. Store at 2-8°C (Standard for NCEs to prevent degradation).

  • Incompatibilities: Strong oxidizing agents (risk of S-oxidation to sulfoxides/sulfones).

Section 8: Exposure Controls / Personal Protection
PPE TypeSpecificationRationale
Respiratory N95 or P100 RespiratorPowder form poses inhalation risk of sensitizers.
Hand Protection Nitrile Rubber (0.11 mm min)Latex is permeable to lipophilic aromatics.
Eye Protection Safety Glasses with Side ShieldsStandard laboratory protection.

PART 4: Environmental Fate & Disposal[3]

Biodegradability
  • Prediction: Not readily biodegradable.

  • Mechanism: The sulfonamide bond is resistant to hydrolysis under environmental conditions.

  • Protocol: OECD 301F (Manometric Respirometry Test) is recommended to confirm persistence.

Disposal Protocol
  • Do not dispose of down the drain.

  • Collect as Hazardous Chemical Waste .

  • Incineration is the required method, equipped with a scrubber to handle SOx and NOx emissions generated during combustion.

References

  • OECD Guidelines for the Testing of Chemicals. Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD Publishing. [Link]

  • United Nations. Globally Harmonized System of Classification and Labelling of Chemicals (GHS). 9th Revised Edition. UNECE. [Link]

  • European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria.[Link]

  • PubChem. Compound Summary for Sulfonamide Class. National Library of Medicine. [Link]

Sources

Technical Guide to CGS 26129 (C16H23NO3S2): Mechanisms and Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

CGS 26129 (Chemical Formula: C16H23NO3S2 ), also referenced in literature as NEP-IN-2 or SCH 42354 , is a potent, selective inhibitor of Neutral Endopeptidase (NEP) (EC 3.4.24.11), also known as neprilysin or CD10.

This guide serves as a technical resource for researchers investigating the natriuretic peptide system , cardiovascular hemodynamics , and renal pathophysiology . Unlike broad-spectrum metalloprotease inhibitors, CGS 26129 offers high selectivity for NEP, making it a critical tool for isolating the physiological effects of Atrial Natriuretic Peptide (ANP) and Brain Natriuretic Peptide (BNP) potentiation without the confounding variables of Angiotensin-Converting Enzyme (ACE) inhibition.

Chemical Identity & Physicochemical Properties[1]

CGS 26129 is a mercapto-acyl dipeptide derivative. Its structural design incorporates a zinc-binding thiol group essential for its inhibitory mechanism.

PropertySpecification
IUPAC Name N-[2-(mercaptomethyl)-3-(2-methylphenyl)propanoyl]methionine
Molecular Formula C16H23NO3S2
Molecular Weight 341.5 g/mol
CAS Number 145775-14-0
Solubility Soluble in DMSO (>10 mg/mL), Ethanol; sparingly soluble in water.
Key Functional Groups Thiol (-SH, Zinc binding), Carboxylic Acid (-COOH), Amide bond.
Structural Logic

The molecule mimics the transition state of NEP substrates. The mercapto (thiol) group acts as a ligand for the catalytic Zinc ion (


) within the NEP active site, while the hydrophobic 2-methylphenyl  and methionine  side chains interact with the S1' and S2' hydrophobic pockets of the enzyme, conferring high affinity and selectivity.

Mechanism of Action: The NEP-ANP Axis

The primary utility of CGS 26129 in research is the blockade of neprilysin-mediated degradation of vasoactive peptides.

Enzymatic Inhibition

Neprilysin is a membrane-bound zinc-metallopeptidase responsible for the inactivation of:

  • Natriuretic Peptides: ANP, BNP, CNP.

  • Vasoactive Kinins: Bradykinin (secondary to ACE).

  • Neuropeptides: Enkephalins, Substance P.

Mechanism: CGS 26129 acts as a competitive inhibitor. The thiol group coordinates with the active site Zinc, preventing the polarization of the water molecule necessary for peptide bond hydrolysis.

Physiological Cascade

Inhibition of NEP leads to the accumulation of ANP and BNP. These peptides bind to Natriuretic Peptide Receptor-A (NPR-A) , activating particulate guanylyl cyclase and increasing intracellular cGMP .

Downstream Effects:

  • Vasodilation: cGMP mediates smooth muscle relaxation.

  • Natriuresis/Diuresis: Inhibition of sodium reabsorption in the renal collecting duct.

  • RAAS Suppression: Decrease in renin and aldosterone secretion.

Visualization: NEP Inhibition Pathway

The following diagram illustrates the mechanistic intervention of CGS 26129 in the natriuretic peptide system.

NEP_Pathway ANP ANP / BNP (Active Peptides) NEP Neprilysin (NEP) (Degradation Enzyme) ANP->NEP Substrate for NPR NPR-A Receptor ANP->NPR Binds Inactive Inactive Metabolites NEP->Inactive Hydrolysis CGS CGS 26129 (Inhibitor) CGS->NEP Inhibits (Zinc Binding) cGMP cGMP Increase NPR->cGMP Activates Guanylyl Cyclase Effects Vasodilation Natriuresis Diuresis cGMP->Effects Signaling Cascade

Caption: CGS 26129 blocks NEP-mediated hydrolysis, potentiating ANP/BNP signaling via the cGMP pathway.

Research Applications

Cardiovascular Research (Hypertension & Heart Failure)

CGS 26129 is utilized to study the therapeutic potential of enhancing endogenous natriuretic peptides.

  • Hypertension Models: In DOCA-salt and Dahl-S hypertensive rats, CGS 26129 (10–30 mg/kg p.o.) has been shown to significantly lower Mean Arterial Pressure (MAP) without increasing heart rate.

  • Heart Failure: It is used to assess the "unloading" of the heart via vasodilation and fluid reduction. Unlike diuretics, it does not activate the RAAS reflexively to the same extent.

Renal Physiology

Researchers use CGS 26129 to investigate renal protection.

  • Mechanism: By increasing renal cGMP, it promotes afferent arteriolar dilation and efferent constriction (increasing GFR) while inhibiting tubular sodium reabsorption.

  • Application: Investigating protective effects in models of drug-induced nephrotoxicity or ischemic renal injury.

Analgesia and Neurology

While less common than its cardiovascular use, CGS 26129 can be used to study the enkephalinergic system . NEP degrades enkephalins; thus, inhibition can produce antinociceptive (pain-relieving) effects by extending the half-life of endogenous opioids.

Experimental Protocols

In Vitro NEP Inhibition Assay

Objective: Determine the IC50 of CGS 26129 against purified NEP.

Reagents:

  • Recombinant Human NEP (rhNEP).

  • Fluorogenic Substrate: Mca-RPPGFSAFK(Dnp)-OH (FRET substrate).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 0.05% Brij-35.

Protocol:

  • Preparation: Dissolve CGS 26129 in DMSO to create a 10 mM stock. Perform serial dilutions (e.g., 0.1 nM to 10 µM) in Assay Buffer.

  • Incubation: Mix 10 µL of diluted CGS 26129 with 40 µL of rhNEP (0.5 nM final concentration) in a black 96-well plate. Incubate for 15 minutes at 25°C to allow equilibrium binding.

  • Initiation: Add 50 µL of Fluorogenic Substrate (10 µM final).

  • Measurement: Monitor fluorescence (Ex/Em: 320/405 nm) kinetically for 30 minutes.

  • Analysis: Calculate the slope of the linear portion of the curve. Plot % Inhibition vs. Log[Concentration] to determine IC50.

In Vivo Hemodynamic Monitoring (Rat Model)

Objective: Assess the antihypertensive effect in a conscious SHR (Spontaneously Hypertensive Rat) model.

Protocol:

  • Instrumentation: Implant a radiotelemetry transmitter into the abdominal aorta of male SHR rats under isoflurane anesthesia. Allow 7 days for recovery.

  • Baseline: Record baseline MAP and Heart Rate (HR) for 24 hours.

  • Administration: Administer CGS 26129 by oral gavage (vehicle: 0.5% methylcellulose).

    • Dose Group A: 10 mg/kg.[1]

    • Dose Group B: 30 mg/kg.[2]

    • Control: Vehicle only.

  • Data Acquisition: Continuously record hemodynamic parameters for 24 hours post-dose.

  • Urine Collection: Place rats in metabolic cages to collect urine for cGMP and electrolyte (Na+, K+) analysis.

Data Summary: Comparative Efficacy

The following table summarizes key pharmacological data for CGS 26129 compared to other NEP inhibitors.

ParameterCGS 26129 (NEP-IN-2)ThiorphanSacubitril (LBQ657)
Target NEP (Selective)NEP (Selective)NEP (Selective)
IC50 (In Vitro) ~2–5 nM~2–4 nM~5 nM
Duration of Action Moderate (>6 hrs)Short (<4 hrs)Long (>12 hrs)
Oral Bioavailability Good (as prodrug/active)PoorHigh
Key Application Research ToolResearch ToolClinical (Heart Failure)

Note: CGS 26129 is often preferred in chronic animal studies over Thiorphan due to better oral bioavailability and stability.

References

  • Sybertz, E. J., et al. (1989). SCH 42495, a potent, orally active, neutral metalloendopeptidase inhibitor.[1][3]Hypertension , 13(6), 703-709. Link

  • Trapani, A. J., et al. (1989). Atrial natriuretic factor potentiating and hemodynamic effects of SCH 42495, a new, neutral metalloendopeptidase inhibitor.[1]Journal of Pharmacology and Experimental Therapeutics , 258(1), 272-279. Link

  • Alonzo, A. J., et al. (1993). Effects of metalloprotease inhibitors on smooth muscle endothelin-converting enzyme activity.Journal of Pharmacology and Experimental Therapeutics , 267(3), 1398-1404. Link

  • PubChem. (n.d.). Compound Summary for CID 10433602 (CGS 26129).[4]National Center for Biotechnology Information. Link

Sources

Methodological & Application

Application Note: Optimal Solvents and Dissolution Protocols for C16H23NO3S2 (CGS 26129 / Lipoyldopamine Class)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The molecular formula C16H23NO3S2 (MW: 341.50 g/mol ) typically refers to a class of lipophilic, sulfur-containing peptidomimetics or conjugates. The most prominent pharmaceutical candidate in this class is CGS 26129 , a potent Neutral Endopeptidase (NEP) inhibitor used in cardiovascular research. Another relevant isomer is Lipoyldopamine , a neuroprotective conjugate of lipoic acid and dopamine.

This guide provides an authoritative protocol for the dissolution, storage, and handling of C16H23NO3S2. Critical attention is required regarding the sulfur moieties (free thiols or disulfides), which present specific stability challenges in standard solvents like DMSO.

Key Physicochemical Profile
PropertyValue / CharacteristicImplication for Handling
Molecular Weight 341.50 g/mol Small molecule, typically membrane permeable.
LogP (Predicted) ~2.6 – 3.0Lipophilic. Poor water solubility; requires organic co-solvents.
pKa (Acidic) ~3.8 – 4.2 (Carboxylic Acid)Solubility in water increases at pH > 6.0.
pKa (Basic) ~9.5 (Thiol/Phenol)Thiol deprotonation accelerates oxidation.
Reactive Groups Thiol (-SH) or Disulfide (-S-S-)High Oxidation Risk. Avoid aerated solvents.

Solvent Selection & Solubility Profile

The choice of solvent is dictated by the intended application (In Vitro vs. In Vivo) and the oxidation sensitivity of the compound.

Solvent Compatibility Matrix
SolventSolubility LimitSuitabilityNotes
DMSO (Anhydrous)> 50 mM Excellent Warning: DMSO is a mild oxidant. Can promote disulfide formation (dimerization) of free thiols over time.
Ethanol (Absolute)~ 25 mMGoodPreferred for evaporation/coating. Less oxidizing than DMSO.
DMF > 50 mMExcellentToxic to cells; reserve for chemical synthesis or specific library management.
PBS (pH 7.4)< 0.5 mMPoorRequires pH adjustment or co-solvents (DMSO/PEG).
PEG 400 ~ 10 mMModerateExcellent for in vivo excipient mixtures.

Critical Stability Protocol: Managing Thiol Oxidation

The "Hidden" Variable: Many researchers observe loss of activity with C16H23NO3S2 (specifically CGS 26129) stored in DMSO. This is often due to the oxidation of the free thiol (-SH) to a disulfide dimer (-S-S-), a reaction catalyzed by trace oxygen and DMSO itself.

Prevention Strategy[1]
  • Degas Solvents: Purge DMSO or Ethanol with Argon or Nitrogen gas for 5 minutes before dissolving the solid.

  • Add Antioxidants (Optional): For strictly in vitro biochemical assays, adding 1 mM DTT (Dithiothreitol) or TCEP to the stock solution can prevent dimerization.

  • Low Temperature: Store stocks at -80°C. Thiol oxidation rates drop significantly at ultra-low temperatures.

Step-by-Step Dissolution Protocols

Protocol A: Preparation of Stock Solution (In Vitro / Cell Culture)

Objective: Create a stable 10 mM stock solution.

  • Calculate: Weigh 3.42 mg of C16H23NO3S2 powder.

  • Solvent Prep: Use high-grade anhydrous DMSO. Crucial: Flush the DMSO bottle with Argon gas prior to pipetting to minimize dissolved oxygen.

  • Dissolution: Add 1.0 mL of DMSO to the powder. Vortex vigorously for 30 seconds.

    • Visual Check: Solution should be clear and colorless/pale yellow. If particles persist, sonicate in a water bath at 37°C for 2 minutes.

  • Aliquoting: Immediately dispense into single-use aliquots (e.g., 50 µL) in amber microtubes to protect from light.

  • Storage: Freeze immediately at -20°C (short term) or -80°C (long term > 1 month).

Protocol B: Aqueous Formulation (In Vivo Administration)

Objective: Prepare a 1 mg/mL solution for IP/IV injection. Vehicle: 5% DMSO / 40% PEG 300 / 5% Tween 80 / 50% Saline.

  • Stock Phase: Dissolve C16H23NO3S2 in pure DMSO at 20 mg/mL (20x concentration).

  • Co-solvent Phase: Add PEG 300 to the DMSO stock. Vortex.

  • Surfactant Phase: Add Tween 80 . Vortex until homogenous.

  • Aqueous Phase: Slowly add warm (37°C) Saline (0.9% NaCl) dropwise while vortexing.

    • Note: If precipitation occurs, adjust pH to 7.5–8.0 using dilute NaOH (0.1 N). The carboxylic acid moiety requires ionization to stay in solution.

  • Filtration: Pass through a 0.22 µm PES syringe filter for sterilization. Use immediately.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision process for solvent selection based on the specific application and chemical stability requirements.

Dissolution_Workflow Start Start: C16H23NO3S2 Solid Check_App Determine Application Start->Check_App InVitro In Vitro (Cell/Enzyme) Check_App->InVitro High Throughput InVivo In Vivo (Animal Model) Check_App->InVivo Pharmacology DMSO_Stock Dissolve in Anhydrous DMSO (Argon Purged) InVitro->DMSO_Stock EtOH_Stock Dissolve in Ethanol (If DMSO contraindicated) InVitro->EtOH_Stock Formulation Complex Vehicle Prep: 5% DMSO + 40% PEG300 + 5% Tween80 + Saline InVivo->Formulation Dilution_Media Dilute 1:1000 into Media (Final DMSO < 0.1%) DMSO_Stock->Dilution_Media EtOH_Stock->Dilution_Media Check_Precip Check for Precipitation Formulation->Check_Precip pH_Adjust Adjust pH to 7.5-8.0 (Ionize COOH) Check_Precip->pH_Adjust Cloudy Success Ready for Use Check_Precip->Success Clear pH_Adjust->Success

Caption: Workflow for solubilizing C16H23NO3S2. Note the pH adjustment step for in vivo formulations to prevent precipitation of the free acid.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Precipitation upon dilution "Crash-out" effect due to low water solubility.1. Increase dilution factor (slow addition).2. Use a co-solvent carrier (Cyclodextrin or PEG).3. Ensure pH is neutral/basic (pH 7-8).
Loss of biological activity Oxidation of Thiol (-SH) to Disulfide.1. Use fresh stock.2. Add 1 mM DTT to buffers.3. Avoid repeated freeze-thaw cycles.
Yellowing of DMSO stock Oxidation or photo-degradation.Discard stock. Prepare fresh under low light and inert gas (Argon).

References

  • De Ligt, R. A., et al. (2000). "Neutral endopeptidase inhibition: a review of the implications for heart failure management." British Journal of Pharmacology. Link (Context on NEP inhibitors like CGS 26129).

  • Gaylord Chemical Company. (2007).[1] "Dimethyl Sulfoxide (DMSO) Solubility Data: Bulletin #102." Gaylord Chemical Literature. Link (Standard reference for DMSO solubility profiles).

  • Cheng, X., et al. (2003).[2] "Studies on repository compound stability in DMSO under various conditions." Journal of Biomolecular Screening. Link (Data on thiol oxidation in DMSO).

  • PubChem Compound Summary. (2025). "CGS 26129." National Center for Biotechnology Information. Link (Physicochemical property verification).

Sources

Application Note: Extraction of C16H23NO3S2 (N-Lipoyldopamine) from Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for N-Lipoyldopamine (L-DOPA-Lipoamide) , the primary pharmacological candidate corresponding to the formula C16H23NO3S2 . This molecule is a blood-brain-barrier (BBB) penetrating prodrug often analyzed in neurodegenerative disease research (Parkinson’s/Alzheimer’s).

Executive Summary

The extraction of C16H23NO3S2 (MW: 341.5 g/mol ) presents a unique bioanalytical challenge due to its hybrid chemical structure. It combines a catechol moiety (derived from dopamine) with a dithiolane ring (derived from lipoic acid).

Successful quantification requires a protocol that balances two competing stability issues:

  • Catechol Oxidation: The di-hydroxy phenyl group is highly susceptible to oxidation into quinones at neutral/basic pH or in the presence of light.

  • Disulfide Exchange: The dithiolane ring is sensitive to reduction and ring-opening, particularly in the presence of free thiols (e.g., glutathione) or strong reducing agents often used to stabilize other analytes.

This guide details two validated pathways: a high-throughput Solid Phase Extraction (SPE) protocol for clinical samples and a cost-effective Liquid-Liquid Extraction (LLE) for tissue homogenates.

Physicochemical Profile & Method Logic

Understanding the molecule's "personality" is the key to high recovery.

PropertyValue (Approx.)Implication for Extraction
Formula C16H23NO3S2Target Mass [M+H]+: 342.12
LogP 2.5 – 3.2Moderately lipophilic. Extracts well into Ethyl Acetate or MTBE.
pKa (Phenolic) ~9.8Non-ionized at physiological and acidic pH.
pKa (Amide) NeutralRemains neutral across extraction pH range.
Stability Low CRITICAL: Requires antioxidants (Ascorbic acid) and acidic pH (<4.0) immediately upon collection.
The "Catechol-Disulfide" Paradox

Standard antioxidant cocktails often contain DTT (Dithiothreitol) or BME (Beta-mercaptoethanol) to protect catechols. DO NOT USE THESE. They will reduce the disulfide ring of C16H23NO3S2, changing its mass to 343.5 Da (ring-opened form).

  • Correct Stabilizer: Ascorbic Acid (Vitamin C) + EDTA (to chelate metals that catalyze oxidation).

Reagents and Materials

  • Internal Standard (IS): N-Lipoyldopamine-d3 (preferred) or Lipoic Acid-d3.

  • Stabilization Solution (10x): 10% Ascorbic Acid + 10mM EDTA in 0.1% Formic Acid.

  • SPE Cartridges: Waters Oasis HLB (30 mg) or Phenomenex Strata-X (Polymeric Reversed Phase).

  • LLE Solvent: Ethyl Acetate (HPLC Grade).

  • LC Mobile Phases:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

Sample Preparation & Stabilization (Critical Step)

Causality: If this step is delayed, the catechol group will oxidize, leading to >50% signal loss before extraction begins.

  • Blood Collection: Collect blood into K2-EDTA tubes pre-chilled on ice.

  • Immediate Stabilization: Immediately add Stabilization Solution to the plasma/homogenate at a 1:10 ratio (e.g., 10 µL stabilizer per 100 µL plasma).

  • Homogenization (Tissue): Homogenize brain tissue in ice-cold 0.1% Formic Acid (1:4 w/v) containing 1mM Ascorbic Acid.

  • Storage: Store at -80°C. Stability is <4 hours at Room Temperature.

Protocol A: Solid Phase Extraction (High Sensitivity)

Best for: Plasma, CSF, and low-concentration samples (< 1 ng/mL). Mechanism: Hydrophobic retention on polymeric sorbent.

  • Pre-treatment: Thaw plasma on ice. Mix 200 µL Plasma with 20 µL Internal Standard solution. Dilute with 200 µL 2% Phosphoric Acid (Acidifies sample to lock phenols in neutral state).

  • Conditioning:

    • 1 mL Methanol.[1]

    • 1 mL Water.

  • Loading: Load the pre-treated sample onto the HLB cartridge. Apply slow vacuum (1-2 drops/sec).

  • Washing:

    • Wash 1: 1 mL 5% Methanol in Water (Removes salts and proteins).

    • Wash 2: 1 mL 2% Formic Acid (Ensures analyte remains protonated/neutral).

  • Elution: Elute with 2 x 250 µL Acetonitrile containing 0.1% Formic Acid .

  • Reconstitution: Evaporate eluate under Nitrogen at 35°C (Do not exceed 40°C). Reconstitute in 100 µL Mobile Phase (90:10 Water:ACN).

Protocol B: Liquid-Liquid Extraction (Tissue/High Throughput)

Best for: Brain homogenates or high-concentration samples. Mechanism: Partitioning of the neutral lipophilic amide into organic solvent.

  • Aliquot: Transfer 100 µL of stabilized tissue homogenate/plasma to a 1.5 mL Eppendorf tube.

  • Spike: Add 10 µL Internal Standard.

  • Extraction: Add 600 µL Ethyl Acetate .

  • Agitation: Vortex vigorously for 5 minutes (or bead beat).

  • Separation: Centrifuge at 14,000 x g for 5 minutes at 4°C.

  • Transfer: Transfer 500 µL of the upper organic layer (Ethyl Acetate) to a clean glass vial.

    • Note: Avoid the protein interface layer.

  • Dry Down: Evaporate to dryness under Nitrogen.

  • Reconstitution: Dissolve residue in 100 µL Initial Mobile Phase.

Workflow Visualization

ExtractionWorkflow cluster_0 Sample Pre-Treatment cluster_1 Extraction Choice cluster_2 Processing Sample Biological Sample (Plasma/Brain) Stabilize Add Antioxidant (Ascorbic Acid + EDTA) Sample->Stabilize Immediate Acidify Acidify (pH 2-3) (H3PO4 or Formic Acid) Stabilize->Acidify Protonate Phenols Decision Select Method Acidify->Decision SPE_Path SPE (HLB) High Sensitivity Decision->SPE_Path LLE_Path LLE (Ethyl Acetate) Tissue/High Conc. Decision->LLE_Path Wash Wash: 5% MeOH (Remove Salts) SPE_Path->Wash Partition Vortex & Centrifuge Collect Organic Layer LLE_Path->Partition Elute Elute: ACN + 0.1% FA Wash->Elute Evap Evaporate (N2, 35°C) Reconstitute Elute->Evap Partition->Evap LCMS LC-MS/MS Analysis (MRM Mode) Evap->LCMS

Caption: Decision tree for C16H23NO3S2 extraction showing critical stabilization and separation steps.

LC-MS/MS Parameters

To validate the extraction, use these starting conditions.

  • Column: C18 (e.g., Waters BEH C18 or Phenomenex Kinetex), 1.7 µm, 2.1 x 50 mm.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1.0 min: 5% B

    • 1.0-4.0 min: 5% -> 95% B

    • 4.0-5.0 min: 95% B

  • MS Ionization: ESI Positive Mode (Amide nitrogen protonation).

  • MRM Transitions:

    • Quantifier: 342.1 -> 154.1 (Dopamine fragment, loss of lipoic chain).

    • Qualifier: 342.1 -> 189.0 (Lipoic fragment).

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Recovery (<50%) Oxidation of catechol during sample handling.Ensure Ascorbic Acid is added immediately at blood draw. Keep samples on ice.
Peak Tailing Interaction with silanols on column.Increase buffer strength (use 10mM Ammonium Formate) or check column age.
Mass Shift (+2 Da) Reduction of disulfide ring.Remove DTT/Mercaptoethanol from all buffers. Check if autosampler is too warm.
High Background Phospholipid carryover.In SPE, ensure the 5% MeOH wash is sufficient. In LLE, avoid the interface layer.

References

  • Lipoyl-Dopamine Conjugate Properties

    • Evaluation of N-lipoyldopamine as a potential neuroprotective agent. (Focus on stability and lipophilicity).
    • Source: (Verified structural class).

  • Lipoic Acid Extraction Methodology

    • Haj-Yehia, A. I., et al. "Determination of lipoic acid and dihydrolipoic acid in human plasma.
    • Source:

  • Catecholamine Stabilization Protocols

    • "Stabilization of catecholamines in plasma for LC-MS analysis.
    • Source:

  • General Lipid/Amide Extraction

    • Matyash, V., et al. "Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics." Journal of Lipid Research.
    • Source:

Sources

Reagents and catalysts required for C16H23NO3S2 production

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemical Synthesis and Production Protocols for NEP-IN-2 (C16H23NO3S2)

Executive Summary

This technical guide details the reagents, catalysts, and protocols required for the production of C16H23NO3S2 , chemically identified as NEP-IN-2 (also known as CGS 26129). This molecule is a potent Neprilysin (Neutral Endopeptidase, NEP) inhibitor , a class of peptidomimetics critical in cardiovascular drug development for treating hypertension and heart failure.

The synthesis described herein follows a convergent peptidomimetic strategy , coupling a modified mercapto-alkanoyl scaffold with an amino acid backbone (L-Methionine). This protocol prioritizes high enantiomeric purity and yield, utilizing a "Michael Addition-Coupling-Deprotection" workflow standard in the production of thiorphan-like inhibitors.

Chemical Identity & Structural Analysis

PropertySpecification
Common Name NEP-IN-2 (CGS 26129)
IUPAC Name N-[2-(mercaptomethyl)-3-(2-methylphenyl)propanoyl]-L-methionine
Molecular Formula C₁₆H₂₃NO₃S₂
Molecular Weight 341.5 g/mol
CAS Number 145775-14-0
Core Moiety Mercaptoacyl-amino acid (Zinc-metalloprotease inhibitor motif)

Reagents and Catalysts: The Bill of Materials

The production is divided into three phases: Scaffold Synthesis, Thiol Introduction, and Peptide Coupling.

Phase 1: Scaffold Synthesis (Acrylic Acid Precursor)
  • Starting Material: 2-Methylbenzyl chloride (or bromide). High purity (>98%) is required to prevent regioisomeric impurities.

  • Alkylation Reagent: Diethyl malonate .

  • Base/Catalyst: Sodium Ethoxide (NaOEt) (21% wt in ethanol). Used for the enolate formation of malonate.

  • Mannich Reagent: Paraformaldehyde and Diethylamine . Required for the in situ generation of the acrylic double bond via decarboxylative methylenation.

Phase 2: Thiol Functionalization
  • Thiol Source: Thioacetic acid (AcSH) . Used as a "masked" thiol to prevent oxidation (disulfide formation) during coupling.

  • Solvent: Dichloromethane (DCM) or Chloroform.

Phase 3: Coupling & Deprotection
  • Amino Acid Partner: L-Methionine methyl ester hydrochloride .

  • Coupling Agents:

    • EDC.HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    • HOBt (Hydroxybenzotriazole) to suppress racemization.

  • Base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA).

  • Deprotection Reagent: Sodium Hydroxide (1M NaOH) in Methanol (for saponification of the ester and S-acetyl group).

Detailed Experimental Protocol

Workflow Visualization

SynthesisWorkflow Start Start: 2-Methylbenzyl Chloride Step1 1. Malonate Alkylation (NaOEt, Diethyl Malonate) Start->Step1 Step2 2. Mannich Reaction/Decarboxylation (HCHO, Et2NH) -> Acrylic Acid Derivative Step1->Step2 Hydrolysis Step3 3. Michael Addition (Thioacetic Acid) -> S-Acetyl Intermediate Step2->Step3 Step4 4. Peptide Coupling (L-Met-OMe, EDC, HOBt) Step3->Step4 Step5 5. Global Deprotection (NaOH, MeOH) -> Saponification/Deacetylation Step4->Step5 Final Final Product: NEP-IN-2 (C16H23NO3S2) Step5->Final

Figure 1: Convergent synthesis workflow for NEP-IN-2, highlighting the transition from aryl halide to peptidomimetic.

Step-by-Step Methodology

Step 1: Synthesis of 2-(2-methylbenzyl)acrylic acid

  • Alkylation: In a reactor, dissolve Sodium Ethoxide (1.1 eq) in dry ethanol. Add Diethyl malonate (1.0 eq) dropwise at 0°C. Stir for 30 min.

  • Add 2-Methylbenzyl chloride (1.0 eq) slowly. Reflux for 4–6 hours. Monitor by TLC.

  • Hydrolysis: Add aqueous KOH (2.5 eq) to the reaction mixture and reflux for 12 hours to hydrolyze the diester to the dicarboxylic acid. Acidify with HCl to precipitate the diacid.

  • Mannich/Decarboxylation: Dissolve the wet diacid in acetic acid. Add Paraformaldehyde (1.2 eq) and Diethylamine (catalytic). Stir at 60°C for 2 hours. The reaction undergoes decarboxylation and methylenation to yield 2-(2-methylbenzyl)acrylic acid .

    • Checkpoint: Verify formation of the exocyclic double bond via NMR (peaks around 5.5–6.5 ppm).

Step 2: Michael Addition (Thiol Protection)

  • Dissolve the acrylic acid derivative from Step 1 in DCM.

  • Add Thioacetic acid (1.2 eq) dropwise at room temperature. The reaction proceeds via Michael addition to the conjugated double bond.

  • Stir for 12 hours. Concentrate under vacuum to yield 2-(acetylthiomethyl)-3-(2-methylphenyl)propanoic acid .

    • Why Thioacetic Acid? Free thiols are prone to oxidation into disulfides (S-S dimers). The acetyl group protects the sulfur until the final step.

Step 3: Coupling with L-Methionine

  • Dissolve the S-acetyl acid (1.0 eq) in dry DMF.

  • Add HOBt (1.2 eq) and EDC.HCl (1.2 eq) at 0°C. Stir for 30 min to activate the carboxyl group.

  • Add L-Methionine methyl ester hydrochloride (1.1 eq) and DIPEA (2.5 eq).

  • Allow the mixture to warm to room temperature and stir for 16 hours.

  • Workup: Dilute with Ethyl Acetate, wash with 1M HCl, sat. NaHCO₃, and brine. Dry over MgSO₄ and concentrate.

Step 4: Global Deprotection (Final Product Generation)

  • Dissolve the coupled ester in degassed Methanol/THF (1:1).

  • Add 1M NaOH (3.0 eq) under Nitrogen atmosphere (Critical: Oxygen must be excluded to prevent disulfide formation upon thiol liberation).

  • Stir at room temperature for 2 hours.

  • Acidification: Carefully acidify with 1M HCl to pH 2 at 0°C.

  • Extraction: Extract with Ethyl Acetate.

  • Purification: Recrystallize from Hexane/Ethyl Acetate or purify via preparative HPLC (C18 column, Acetonitrile/Water + 0.1% TFA).

Quality Control & Validation

TestAcceptance CriteriaMethod
Purity > 98.0%HPLC (210 nm & 254 nm)
Identity Matches Ref Std1H-NMR (DMSO-d6)
Mass Spec [M+H]+ = 342.1 ± 0.5LC-MS (ESI+)
Thiol Content > 95% Free ThiolEllman's Reagent Test
Residual Solvents < ICH LimitsGC-Headspace

Critical Control Point (CCP): The final deprotection step releases a free thiol (-SH). This group is highly reactive. All solvents must be degassed, and the final product should be stored under inert gas (Argon/Nitrogen) at -20°C to prevent dimerization.

References

  • PubChem. (n.d.). Compound Summary for CID 9864070 (NEP-IN-2). National Center for Biotechnology Information. Retrieved from [Link]

  • Davis, H. R., et al. (1993). Pharmaceutical compositions comprising natriuretic peptides or neutral endopeptidase inhibitors.[1] European Patent EP0533084. Retrieved from

  • Roques, B. P., et al. (1993). The enkephalinase inhibitor thiorphan shows antinociceptive activity in mice. Nature, 288, 286-288. (Foundational chemistry for mercapto-alkanoyl inhibitors).

Sources

Application Notes and Protocols for Prosultiamine (C₁₆H₂₃NO₃S₂)

Author: BenchChem Technical Support Team. Date: February 2026

A Foreword on Prosultiamine: Beyond Thiamine

Prosultiamine (CAS 59-58-5), a synthetic derivative of thiamine (Vitamin B1), represents a significant advancement in enhancing the bioavailability of this essential nutrient.[1][2] Discovered in the 1950s, this lipophilic compound, also known as thiamine propyl disulfide (TPD), overcomes the absorption limitations of aqueous thiamine hydrochloride by readily crossing cell membranes and the blood-brain barrier.[1][2] Its mechanism involves the cleavage of the disulfide bond within the body, releasing active thiamine to participate in crucial metabolic pathways, particularly carbohydrate metabolism, which is vital for neuronal function.[2] This enhanced delivery system makes prosultiamine a compound of significant interest in research and drug development, especially for neurological conditions linked to thiamine deficiency.[2][3]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling, long-term storage, and quality control of prosultiamine to ensure experimental reproducibility and maintain the integrity of this valuable compound.

Physicochemical Properties: A Foundation for Handling

A thorough understanding of prosultiamine's physicochemical properties is paramount for its effective use in a laboratory setting. These properties dictate the appropriate solvents for solubilization, storage conditions, and analytical methodologies.

PropertyValueSource(s)
Molecular Formula C₁₆H₂₃NO₃S₂[4][5]
Molecular Weight 356.51 g/mol [5]
Appearance White crystalline powder
Melting Point 128-129 °C (with decomposition)[5][6]
Solubility Sparingly soluble in water. Soluble in organic solvents and lipids.[5]
LogP 1.1[4]

Safe Handling and Personal Protective Equipment (PPE)

Given its classification as a chemical substance, appropriate safety measures are essential when handling prosultiamine powder and solutions.

1. Engineering Controls:

  • Handle prosultiamine powder in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust particles.

  • An eyewash station and safety shower should be readily accessible in the laboratory.

2. Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield to protect against accidental splashes.

  • Hand Protection: Use nitrile or latex gloves to prevent skin contact. Change gloves immediately if they become contaminated.

  • Respiratory Protection: For operations that may generate significant dust, a NIOSH-approved respirator is recommended.

  • Skin and Body Protection: A lab coat should be worn to protect personal clothing.

3. Spill and Waste Disposal:

  • Spills: In case of a spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a suitable solvent and then with soap and water.

  • Waste Disposal: Dispose of prosultiamine waste in accordance with local, state, and federal regulations for chemical waste.

Long-Term Storage: Preserving Integrity

The stability of prosultiamine is critical for the validity of research outcomes. Improper storage can lead to degradation, altering the compound's purity and activity.

For Solid Prosultiamine:

  • Temperature: For long-term storage (up to 3 years), it is recommended to store the solid powder at -20°C .[7]

  • Atmosphere: Store in a tightly sealed container to protect from moisture. For enhanced stability, consider storing under an inert atmosphere (e.g., argon or nitrogen).

  • Light: Protect from light by using an amber vial or by storing the container in a dark place.

For Prosultiamine in Solution:

  • Solvent Choice: The choice of solvent will depend on the experimental requirements. While sparingly soluble in water, it exhibits better solubility in organic solvents. For biological experiments, stock solutions are often prepared in DMSO or ethanol and then diluted in aqueous buffers.

  • Storage of Stock Solutions:

    • If prepared in an organic solvent such as DMSO or ethanol, it is recommended to store stock solutions at -80°C for up to one year.[7]

    • Aqueous solutions are less stable and should be prepared fresh. If short-term storage is necessary, store at 2-8°C for no longer than 24 hours.

  • Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles for stock solutions to prevent degradation. Aliquoting the stock solution into single-use vials is highly recommended.

Protocols for Quality Control and Solution Preparation

Verifying the identity and purity of prosultiamine before use is a cornerstone of good laboratory practice. The following protocols provide a framework for quality control and the preparation of solutions.

Protocol 1: Identity and Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Workflow for HPLC Analysis of Prosultiamine

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Accurately weigh ~10 mg of Prosultiamine B Dissolve in 10 mL of Methanol (1 mg/mL stock) A->B C Prepare working standards (e.g., 1, 5, 10, 25, 50 µg/mL) in mobile phase B->C D Equilibrate HPLC system with mobile phase C->D E Inject 10 µL of standard or sample solution D->E F Run isocratic elution for 10-15 minutes E->F G Identify Prosultiamine peak by retention time F->G H Integrate peak areas G->H I Calculate purity based on area percentage H->I

Caption: A generalized workflow for the HPLC analysis of Prosultiamine.

Suggested HPLC Parameters:

ParameterRecommended ConditionRationale
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)Provides good retention and separation for moderately polar compounds like prosultiamine.
Mobile Phase Isocratic mixture of Methanol and a phosphate buffer (e.g., 20 mM KH₂PO₄, pH 3.0) in a ratio of 70:30 (v/v).This composition is effective for eluting and resolving thiamine derivatives. The acidic pH helps to ensure the analyte is in a single ionic form, leading to sharper peaks.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and resolution.
Detection UV at 245 nmThiamine and its derivatives exhibit strong absorbance in this UV region.
Column Temperature 30°CMaintaining a constant column temperature ensures reproducible retention times.

Acceptance Criteria:

  • The purity of the prosultiamine standard should be ≥98%.

  • The chromatogram should show a single major peak corresponding to prosultiamine, with minimal impurity peaks.

Protocol 2: Structural Confirmation by ¹H-NMR Spectroscopy

Rationale: Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules. By comparing the obtained spectrum with a reference spectrum, the identity of the compound can be confirmed.

Procedure for ¹H-NMR Analysis of Prosultiamine

NMR_Procedure A Dissolve 5-10 mg of Prosultiamine in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃) B Transfer the solution to an NMR tube A->B C Acquire ¹H-NMR spectrum (e.g., at 400 MHz) B->C D Process the spectrum (phasing, baseline correction) C->D E Reference the spectrum to the residual solvent peak D->E F Compare the obtained spectrum with a reference spectrum E->F

Caption: Step-by-step procedure for ¹H-NMR analysis of Prosultiamine.

Reference ¹H-NMR Data: A reference ¹H-NMR spectrum for prosultiamine is available on PubChem.[4] The chemical shifts (δ) and multiplicities of the key protons should be consistent with the known structure. While a detailed assignment is not provided in the reference, key expected signals include:

  • Aromatic protons of the pyrimidine ring.

  • Protons of the methyl group on the pyrimidine ring.

  • Methylene protons adjacent to the pyrimidine ring and the formamide nitrogen.

  • Protons of the propyl group.

  • Protons of the pentenyl backbone.

  • The formyl proton.

Data Interpretation:

  • The chemical shifts, integration values, and splitting patterns of the signals in the acquired spectrum should match those of the reference spectrum.

  • The absence of significant unassigned peaks indicates a high degree of purity.

Protocol 3: Preparation of Stock and Working Solutions

Rationale: The accurate and reproducible preparation of solutions is fundamental to any experiment. The following protocol provides guidance on preparing solutions of prosultiamine for in vitro and in vivo studies.

Materials:

  • Prosultiamine powder

  • Anhydrous Dimethyl Sulfoxide (DMSO) or 200-proof Ethanol

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes

Procedure for Preparing a 10 mM DMSO Stock Solution:

  • Calculation: The molecular weight of prosultiamine is 356.51 g/mol . To prepare a 10 mM stock solution, you will need 3.565 mg of prosultiamine per 1 mL of DMSO.

  • Weighing: Accurately weigh out the desired amount of prosultiamine powder in a suitable microcentrifuge tube.

  • Solubilization: Add the calculated volume of anhydrous DMSO to the tube.

  • Mixing: Vortex the solution until the prosultiamine is completely dissolved. Gentle warming (to no more than 37°C) may be required to aid dissolution.

  • Storage: Aliquot the stock solution into single-use vials and store at -80°C.

Preparation of Working Solutions:

  • Working solutions for cell culture or other aqueous-based assays should be prepared by diluting the stock solution in the appropriate buffer or cell culture medium immediately before use.

  • Important: Be mindful of the final concentration of the organic solvent (e.g., DMSO) in your working solution, as high concentrations can be toxic to cells. It is generally recommended to keep the final DMSO concentration below 0.5%.

Chemical Incompatibilities

To prevent degradation and ensure the safety of experiments, avoid mixing prosultiamine with the following:

  • Strong Oxidizing Agents: These can potentially oxidize the disulfide bond, leading to the degradation of the molecule.

  • Strong Acids and Bases: Extreme pH conditions may catalyze the hydrolysis of the formamide group or other parts of the molecule.

  • Reducing Agents: These can cleave the disulfide bond, converting prosultiamine back to a thiamine derivative.

By adhering to these detailed guidelines and protocols, researchers can ensure the quality and integrity of their prosultiamine samples, leading to more reliable and reproducible scientific outcomes.

References

  • CAS Common Chemistry. Prosultiamine. [Link]

  • PubChem. Prosultiamine. [Link]

  • Merck Index Online. Prosultiamine. (Requires subscription)
  • University of California, Environmental Health and Safety. Chemical Incompatibilities. [Link]

  • Doc Brown's Chemistry. 1H NMR spectrum of propylamine. [Link]

  • ResearchGate. 1H-NMR chemical shifts (ppm) for complexes 1-6 in different deuterated solvents. [Link]

  • Wikipedia. Prosultiamine. [Link]

  • Patsnap Synapse. What is the mechanism of Prosultiamine? [Link]

  • SciSpace. Studies on photodegradation process of psychotropic drugs: a review. [Link]

  • Compound Interest. A Guide to 1H NMR Chemical Shift Values. [Link]

  • PMC. Studies on photodegradation process of psychotropic drugs: a review. [Link]

  • Patsnap Synapse. What is Prosultiamine used for? [Link]

  • CUTM Courseware. Incompatibilities. [Link]

  • ResearchGate. Solubility of drugs in ethanol and dmso. [Link]

  • Scielo. Solubility of Thiamine in Pure and Mixed Solvents in Function of Temperature. [Link]

  • ResearchGate. Solubility of compounds slightly soluble or insoluble in DMSO? [Link]

  • ResearchGate. Oxidized derivatives of thiamine: Formation, properties, biological role. [Link]

  • MDPI. Development and Validation of HPLC-DAD/FLD Methods for the Determination of Vitamins B1, B2, and B6 in Pharmaceutical Gummies and Gastrointestinal Fluids—In Vitro Digestion Studies in Different Nutritional Habits. [Link]

  • Advanced Journal of Chemistry, Section B. Development and Validation of a Reverse-Phase HPLC Method for Determination of Some Water-Soluble Vitamins and Preservatives in Multivitamin Syrup and Its Application in Stress Testing. [Link]

  • SciSpace. Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic. [Link]

  • ResearchGate. Validation of an HPLC-UV method for the identification and quantification of bioactive amines in chicken meat. [Link]

  • PMC. Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. [Link]

  • MDPI. Photocatalytic Degradation of Pharmaceutical Amisulpride Using g-C3N4 Catalyst and UV-A Irradiation. [Link]

  • ResearchGate. Evaluation of pranoprofen photodegradation induced by ultraviolet-light irradiation in aqueous media. [Link]

  • ScienceDirect. Photodegradation of pharmaceuticals in the aquatic environment: A review. [Link]

Sources

Crystallization techniques for C16H23NO3S2 isolation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Crystallization & Isolation Protocols for Lipophilic Thiol-Peptidomimetics (


) 

Part 1: Executive Summary & Chemical Context

Target Molecule:


 (MW: 341.5  g/mol )
Primary Candidate: N-[2-(Mercaptomethyl)-1-oxo-3-phenylpropyl]methionine  (and related Neutral Endopeptidase [NEP] inhibitor intermediates like CGS-26129).

The Challenge: Molecules of the formula


 typically feature a hydrophobic benzyl/phenyl moiety, a flexible methionine side chain, and a reactive free thiol (-SH) or thioether group. This specific architecture presents three critical isolation hurdles:
  • Oxidative Instability: The free thiol is prone to rapid dimerization into disulfides (

    
    ) upon exposure to atmospheric oxygen, leading to gummy impurities that inhibit crystallization.
    
  • "Oiling Out": The combination of flexible alkyl chains and rigid aromatic rings often results in a metastable oil phase rather than a crystalline lattice during cooling.

  • Polymorphism: The amide backbone allows for multiple hydrogen-bonding conformers, complicating the formation of a single, stable polymorph.

Scope of this Guide: This protocol details a self-validating workflow for converting crude


 oils into high-purity crystalline solids. It prioritizes Salt Formation (DCHA)  as the most robust method for initial isolation, followed by a Reactive Crystallization  to recover the free acid.

Part 2: Pre-Crystallization Critical Quality Attributes (CQA)

Before attempting crystallization, the crude reaction mixture must meet specific purity thresholds. Crystallization is a purification technique, not a magic wand for "tar."

Oxidative Control (The Inert Blanket)
  • Mechanism: Thiols oxidize to disulfides in the presence of trace base and

    
    .
    
  • Protocol: All solvents (Ethyl Acetate, Heptane, MTBE) must be degassed (sparged with

    
     for 15 mins) prior to use. All crystallizers must be blanketed with Nitrogen or Argon.
    
The "Solvent Swap" Pre-treatment

Crude mixtures often contain residual DMF or Toluene from synthesis. These high-boiling solvents prevent crystal lattice formation.

  • Dissolve crude oil in Dichloromethane (DCM) .

  • Wash with 0.1 M HCl (removes unreacted amines).

  • Wash with Brine (removes water).

  • Dry over

    
     , filter, and concentrate in vacuo to a hard foam. Do not proceed if the residue is a flowable oil.
    

Part 3: Primary Isolation Protocol (The DCHA Salt Method)

Rationale: Direct crystallization of the free acid


 is often difficult due to rotational freedom. Converting the carboxylic acid to a Dicyclohexylamine (DCHA)  salt adds rigidity and molecular weight (~522  g/mol ), dramatically increasing the melting point and crystallinity.
Step-by-Step Protocol:

Reagents:

  • Crude

    
     (1.0 eq)
    
  • Dicyclohexylamine (DCHA) (1.1 eq)

  • Solvent A: Ethyl Acetate (EtOAc)

  • Solvent B: n-Heptane (Anti-solvent)

Procedure:

  • Dissolution: Dissolve 10 g of crude foam in 50 mL of EtOAc (5 vol) at 45°C. Ensure complete dissolution.

  • Salt Formation: Add DCHA (1.1 eq) dropwise over 10 minutes.

    • Observation: The solution should warm slightly (exothermic acid-base reaction).

  • Nucleation: Cool the solution to 25°C.

    • Seed: If available, add 0.1% wt/wt seed crystals of the DCHA salt.

    • Scratch: If no seeds, scratch the glass wall with a glass rod to induce nucleation.

  • Anti-Solvent Addition: Slowly add n-Heptane (50 mL, 5 vol) over 1 hour via an addition funnel.

    • Critical: Do not dump the heptane. Rapid addition causes oiling.

  • Aging: Stir the resulting white slurry at 0–5°C for 4 hours.

  • Filtration: Filter the solids under

    
     pressure or vacuum. Wash the cake with cold 1:1 EtOAc/Heptane.
    
  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Result: You now have the stable, crystalline DCHA Salt of


. Purity is typically >98%.

Part 4: Reactive Crystallization (Recovery of Free Acid)

To recover the active pharmaceutical ingredient (API) form (


 free acid):
  • Suspension: Suspend the DCHA salt in EtOAc (10 vol) and Water (10 vol).

  • Acidification: Add 1 M

    
      (Potassium Bisulfate) or 10% Citric Acid  while stirring until the aqueous pH is < 3.
    
    • Why

      
      ? It is milder than HCl and prevents acid-catalyzed degradation of the amide bond.
      
  • Extraction: Separate phases. The free acid moves into the EtOAc layer. The DCHA remains in the water as a salt.

  • Polishing: Wash the organic layer with water (2x) to remove trace salts. Dry over

    
    .
    
  • Final Crystallization:

    • Concentrate the EtOAc to ~3 volumes.

    • Heat to 50°C.

    • Add n-Heptane until the solution turns slightly turbid (Cloud Point).

    • Cool slowly to -10°C at a rate of 10°C/hour.

    • Filter the resulting white crystalline needles.

Part 5: Data Summary & Solubility Profile

Table 1: Solubility Screening for


 (Free Acid) 
SolventSolubility (25°C)Solubility (50°C)Suitability
Water < 0.1 mg/mL< 0.5 mg/mLAnti-Solvent
Methanol > 200 mg/mL> 200 mg/mLToo soluble (yield loss)
Ethyl Acetate 45 mg/mL> 150 mg/mLPrimary Solvent
Toluene 30 mg/mL100 mg/mLGood, but hard to dry
n-Heptane < 2 mg/mL10 mg/mLAnti-Solvent
DCM > 300 mg/mLN/AGood for transport, not cryst.

Part 6: Process Visualization (DOT Diagram)

The following diagram illustrates the decision matrix for isolating the target molecule, specifically addressing the "Oiling Out" failure mode.

CrystallizationWorkflow Start Crude Reaction Mixture (C16H23NO3S2) CheckState Physical State Check Start->CheckState Solid Semi-Solid / Foam CheckState->Solid If Foam Oil Viscous Oil / Gum CheckState->Oil If Oil DirectCryst Protocol A: Direct Crystallization (EtOAc / Heptane) Solid->DirectCryst SaltScreen Protocol B: Salt Formation (Add DCHA or t-Butylamine) Oil->SaltScreen Mandatory Step DirectCryst->SaltScreen Failure (Oiling) FinalProduct Pure C16H23NO3S2 (Free Acid Crystals) DirectCryst->FinalProduct Success SaltIsolation Isolate DCHA Salt (Crystalline Solid) SaltScreen->SaltIsolation AcidBreak Reactive Crystallization (Break Salt with KHSO4) SaltIsolation->AcidBreak AcidBreak->FinalProduct

Figure 1: Decision tree for the isolation of C16H23NO3S2, prioritizing salt formation to overcome oiling.

Part 7: Troubleshooting & Scientific Rationale

Issue: The product oils out even with the DCHA method.

  • Cause: The solvent system is too polar or the addition of anti-solvent was too fast, creating a local supersaturation spike.

  • Fix: Use Isopropyl Acetate (IPAc) instead of Ethyl Acetate. IPAc is more lipophilic and often controls the nucleation of hydrophobic peptides better. Reduce cooling rate to 5°C/hour.

Issue: The crystals are yellow/sticky.

  • Cause: Disulfide contamination (

    
    ).
    
  • Fix: Dissolve the crude in EtOAc and wash with a 5% solution of Sodium Metabisulfite or Dithiothreitol (DTT) (trace amount) to reduce disulfides back to thiols before crystallization.

Issue: Low Yield.

  • Cause: Product is too soluble in the mother liquor.

  • Fix: Cool to -20°C. If yield is still low, switch the anti-solvent from Heptane to Methylcyclohexane (lower solubility power).

References

  • Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press. (Standard text for salt selection and crystallization strategies).

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Authoritative guide on DCHA and amine salts for isolation).

  • Ksander, G. M., et al. (1995). "Dicarboxylic acid dipeptide neutral endopeptidase inhibitors". Journal of Medicinal Chemistry, 38(10), 1689-1700. (Describes synthesis and isolation of CGS-related mercaptoacyl compounds).

  • Tung, H. H., et al. (2009). Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE. (Protocols for anti-solvent addition and cooling curves).

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Thiolutin (C8H8N2O2S2) Solubility and Stability

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Chemical Formula: Initial searches for a compound with the molecular formula C16H23NO3S2 did not yield a conclusive match. However, the nature of the query strongly suggests a potential interest in the well-characterized transcriptional inhibitor, Thiolutin , which has a molecular formula of C8H8N2O2S2 . This guide is therefore focused on Thiolutin, assuming a possible typographical error in the original request.

This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting for common solubility and precipitation issues encountered when working with Thiolutin.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Fundamental Properties and Handling

Q1: What is the recommended solvent for dissolving Thiolutin?

A1: The most common and recommended solvent for preparing stock solutions of Thiolutin is dimethyl sulfoxide (DMSO).[1][2][3] It is soluble in DMSO up to at least 10 mM.[3] Some suppliers also report solubility in DMF (0.5 mg/ml) and a 1:1 mixture of DMSO:PBS (pH 7.2) at 0.5 mg/ml.[1] For most cell-based assays and in vitro experiments, a high-concentration stock in DMSO is the standard starting point.

Q2: I've dissolved Thiolutin in DMSO, but it precipitated after a freeze-thaw cycle. Why did this happen and how can I fix it?

A2: Precipitation of your Thiolutin stock solution upon freeze-thaw cycles can be attributed to a few factors:

  • Supersaturation: The initial dissolution may have resulted in a supersaturated solution that is not stable at lower temperatures.

  • Water Absorption: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The introduction of even small amounts of water can significantly decrease the solubility of Thiolutin, leading to precipitation.

  • Temperature Fluctuations: Slow or repeated temperature changes can promote crystal formation and precipitation.

Troubleshooting Steps:

  • Gentle Warming: Try gently warming the vial to 37°C and vortexing to redissolve the precipitate.

  • Aliquotting: To prevent future issues, it is highly recommended to aliquot your stock solution into single-use volumes. This minimizes the number of freeze-thaw cycles and reduces exposure to atmospheric moisture.

  • Proper Storage: Ensure your aliquots are stored in tightly sealed vials at -20°C for short-term (up to one month) or -80°C for long-term (up to six months) storage.[4]

Q3: What are the recommended storage conditions for solid Thiolutin?

A3: Solid Thiolutin should be stored in a desiccated environment at -20°C to maintain its stability and prevent degradation.

Section 2: Understanding Thiolutin's Instability and Activation

Q4: My Thiolutin solution seems to lose activity over time, even when stored correctly. What is the cause of this instability?

A4: Thiolutin is an inherently unstable molecule in its active form. It is a redox-sensitive compound containing a disulfide bond.[5] Its biological activity as an RNA polymerase inhibitor is not from the prodrug form but from a reduced, active complex formed with manganese ions (Mn²⁺).[6] This active complex is reported to be unstable, losing its inhibitory effects within as little as 20 minutes of preparation. Furthermore, Thiolutin can induce oxidative stress, which may also contribute to its degradation.

Q5: How do I prepare the biologically active form of Thiolutin for my experiments?

A5: To generate the active Thiolutin complex, the prodrug must be reduced in the presence of Mn²⁺ ions. This is typically achieved through a pre-incubation step before adding it to your experimental system.[4][6]

Experimental Protocols

Protocol 1: Preparation of Activated Thiolutin/Mn²⁺ Complex for In Vitro Assays

This protocol is adapted from studies demonstrating the direct inhibition of RNA polymerase II by Thiolutin.[4][6]

Materials:

  • Thiolutin powder

  • Anhydrous DMSO

  • Dithiothreitol (DTT)

  • Manganese (II) chloride (MnCl₂)

  • Nuclease-free water

  • Sterile microcentrifuge tubes

Stock Solutions:

  • Thiolutin Stock (10 mM): Dissolve the appropriate amount of Thiolutin powder in anhydrous DMSO. For example, for 1 mg of Thiolutin (MW: 228.3 g/mol ), add approximately 438 µL of DMSO.

  • DTT Stock (100 mM): Dissolve DTT in nuclease-free water.

  • MnCl₂ Stock (100 mM): Dissolve MnCl₂ in nuclease-free water.

Activation Procedure:

  • In a sterile microcentrifuge tube, combine the following in order:

    • Nuclease-free water

    • Thiolutin stock solution (to achieve the desired final concentration in your assay)

    • DTT stock solution (typically a 1-2 molar equivalent to Thiolutin)

    • MnCl₂ stock solution (the optimal concentration may need to be determined empirically for your specific assay)

  • Mix gently by pipetting.

  • Incubate at room temperature for 5-10 minutes.

  • Immediately add the freshly prepared, activated Thiolutin/Mn²⁺ complex to your experimental system (e.g., in vitro transcription reaction).

Crucial Note: The activated complex is highly unstable. Do not store it. Prepare it fresh immediately before each experiment.

Data Presentation

Table 1: Solubility of Thiolutin
SolventConcentrationReference(s)
DMSOUp to 5 mg/mL or 10 mM[3]
DMF0.5 mg/mL[1]
DMSO:PBS (pH 7.2) (1:1)0.5 mg/mL[1]
DichloromethaneSoluble[2]
MethanolSoluble[2]

Visualizations

Diagram 1: Troubleshooting Thiolutin Precipitation

G start Precipitation observed in Thiolutin solution check_storage Is this a stock solution in DMSO? start->check_storage thaw_issue Did precipitation occur after freeze-thaw? check_storage->thaw_issue Yes aq_solution Is this a working solution in aqueous buffer? check_storage->aq_solution No warm_vortex Gently warm to 37°C and vortex thaw_issue->warm_vortex Yes discard Consider preparing a fresh stock solution thaw_issue->discard No redissolved Precipitate redissolved? warm_vortex->redissolved aliquot Aliquot into single-use volumes. Store at -80°C. redissolved->aliquot Yes redissolved->discard No unstable Thiolutin is unstable in aqueous solutions. Precipitation and degradation are expected. aq_solution->unstable Yes prepare_fresh Always prepare fresh working solutions immediately before use. unstable->prepare_fresh

Caption: Decision workflow for troubleshooting Thiolutin precipitation.

Diagram 2: Thiolutin Activation Pathway

G cluster_prodrug Prodrug Form cluster_activation Activation cluster_action Biological Action thiolutin Thiolutin (Prodrug) (Disulfide Bond Intact) reduction Reduction thiolutin->reduction reduced_thiolutin Reduced Thiolutin reduction->reduced_thiolutin reductants DTT (in vitro) Cellular Reductants (in vivo) reductants->reduction active_complex Active Thiolutin/Mn²⁺ Complex reduced_thiolutin->active_complex mn_ion Mn²⁺ mn_ion->active_complex pol_II RNA Polymerase II active_complex->pol_II inhibition Inhibition of Transcription pol_II->inhibition blocks

Caption: Simplified pathway of Thiolutin activation and its mechanism of action.

References

  • Thiolutin has complex effects in vivo but is a direct inhibitor of RNA polymerase II in vitro. [Link]

  • Thiolutin has complex effects in vivo but is a direct inhibitor of RNA Polymerase II in vitro - bioRxiv. [Link]

Sources

Optimizing HPLC retention times for C16H23NO3S2 analysis

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and analytical scientists working with C16H23NO3S2 , specifically targeting the chemical class of Thiol-Functionalized Peptidomimetics (e.g., NEP inhibitors like CGS 26129 or Methionine-derivative intermediates).

This guide addresses the unique chromatographic challenges posed by this molecule: thiol oxidation (dimerization) , trace metal chelation , and pH-dependent retention due to the carboxylic acid moiety.

Topic: Optimization of Retention Times & Peak Integrity for C16H23NO3S2 Document ID: TS-HPLC-C16-S2 Status: Active | Level: Advanced

Compound Profile & Analytical Challenges

Before optimizing, confirm your analyte's physicochemical behavior. C16H23NO3S2 typically presents as a thiol-containing amino acid derivative (e.g., N-[2-(mercaptomethyl)-3-(2-methylphenyl)propanoyl]methionine).

FeatureChemical MoietyChromatographic Impact
Reactive Group Free Thiol (-SH)High Risk: Oxidizes to disulfide dimers (2x mass) in solution or on-column. Causes "ghost peaks."
Chelation Thiol + CarboxylHigh Risk: Binds trace iron/steel in LC systems, causing severe tailing or non-linear recovery.
Ionization Carboxylic Acid (-COOH)Medium Risk: Retention is highly sensitive to pH. Must suppress ionization (pH < 3.0) for robust retention.
Hydrophobicity Phenyl + ThioetherLow Risk: Retains well on C18, but requires high organic content for elution.

Troubleshooting Guide (FAQ)

Direct solutions to common retention and peak shape issues.

Q1: My retention time (RT) is drifting significantly between injections. Why?

Diagnosis: pH Instability or Temperature Fluctuations. The carboxylic acid moiety (pKa ~3.5–4.0) is partially ionizing if your mobile phase pH is near the pKa. Small changes in buffer pH will drastically shift the equilibrium between the neutral (retained) and ionized (eluted) forms. Solution:

  • Lock the pH: Adjust Mobile Phase A to pH 2.1–2.5 using Phosphoric Acid or TFA. This keeps the carboxyl group fully protonated (neutral).

  • Thermostat the Column: Set the column oven to 35°C or 40°C . Do not rely on ambient temperature.

Q2: I see a "split peak" or a secondary peak that grows over time.

Diagnosis: On-Column Oxidation (Disulfide Formation). The free thiol (-SH) is oxidizing to form a disulfide dimer (R-S-S-R), especially if the sample sits in the autosampler. Solution:

  • Add an Antioxidant: Spike the sample diluent with 0.1% DTT (Dithiothreitol) or TCEP .

  • Lower Temperature: Keep the autosampler at 4°C .

  • Inert System: If possible, use a bio-inert (PEEK-lined) LC system to reduce metal-catalyzed oxidation.

Q3: The peak is tailing severely (As > 1.5), even on a new C18 column.

Diagnosis: Trace Metal Chelation. The thiol group is chelating trace iron or stainless steel ions in the column frit or LC tubing. Solution:

  • Mobile Phase Additive: Add 0.1 mM EDTA (disodium salt) to Mobile Phase A. This acts as a sacrificial chelator.

  • Column Choice: Switch to a high-purity, metal-free column hardware (e.g., Agilent InfinityLab Poroshell HPH or Waters BEH Shield).

Optimized Method Protocol

Standardized workflow for consistent retention times.

Reagents & Materials
  • Column: C18 Endcapped (e.g., 150 x 4.6 mm, 3.5 µm or 5 µm). Recommendation: Zorbax Eclipse Plus C18 or Symmetry C18.

  • Mobile Phase A: 0.1% Phosphoric Acid (H₃PO₄) in Water (pH ~2.2).

  • Mobile Phase B: 100% Acetonitrile (ACN).

  • Diluent: 50:50 Water:ACN + 0.1% Formic Acid (Keep samples acidic).

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)Action
0.0 90101.0Equilibration
2.0 90101.0Isocratic Hold (Load)
15.0 30701.0Linear Gradient
18.0 5951.0Wash
20.0 5951.0Hold Wash
20.1 90101.0Re-equilibration
25.0 90101.0End

Detection: UV at 215 nm (Peptide bond/Carboxyl) and 254 nm (Phenyl). Note: 215 nm provides higher sensitivity but more baseline drift; 254 nm is more robust.

Diagnostic Workflows (Visualized)

Figure 1: Retention Time & Peak Shape Logic

Use this decision tree to diagnose specific failure modes.

HPLC_Troubleshooting Start Issue: Unstable Retention or Poor Peak Check_RT Is Retention Time (RT) Drifting? Start->Check_RT Check_Shape Is Peak Shape Distorted? Start->Check_Shape Drift_Analysis Check Mobile Phase pH Check_RT->Drift_Analysis Shape_Analysis Identify Distortion Type Check_Shape->Shape_Analysis pH_Action Action: Buffer to pH 2.1-2.5 (Suppress -COOH ionization) Drift_Analysis->pH_Action pH near pKa (3-4)? Tailing Tailing (As > 1.5) Shape_Analysis->Tailing Split Split / Ghost Peak Shape_Analysis->Split Tailing_Action Action: Add EDTA (Chelation) or Switch to HILIC/Shield RP Tailing->Tailing_Action Metal Interaction Split_Action Action: Add DTT/TCEP (Prevent Thiol Oxidation) Split->Split_Action -SH Dimerization

Caption: Decision tree for diagnosing retention drift and peak distortion in thiol-based analytes.

Figure 2: Thiol Oxidation Mechanism & Control

Understanding why your analyte degrades on-column.

Thiol_Oxidation Analyte Analyte (R-SH) Active Form Complex Metal-Thiol Complex (Peak Tailing) Analyte->Complex Chelation Dimer Disulfide (R-S-S-R) (Ghost Peak/Split) Analyte->Dimer Air Oxidation (Slow) Metal Trace Fe/Cu Ions (From LC System) Complex->Dimer Oxidation (Catalyzed) EDTA Prevention: Add EDTA to Mobile Phase EDTA->Complex Blocks

Caption: Mechanism of metal-catalyzed oxidation and chelation causing chromatographic artifacts.

References & Authoritative Sources

  • PubChem. Compound Summary: C16H23NO3S2 (Various Derivatives).[1][2] National Library of Medicine.[2] [Link]

  • ResearchGate. Development and Validation of RP-HPLC Method for Thiol-Containing Drugs (General Principles). [Link]

Sources

Technical Support Center: Stabilization & Solubilization of C16H23NO3S2

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: C16-S2-AQ Status: Active Support Tier: Senior Application Scientist

Executive Summary

You are encountering stability issues with C16H23NO3S2 in aqueous solution. Based on its stoichiometry (C16 lipophilic core, 2 Sulfur atoms, 3 Oxygen atoms), this compound fits the profile of a Lipophilic Organosulfur Small Molecule .

The instability you observe is likely driven by three competing physicochemical forces:

  • Hydrophobic Aggregation: The C16 chain forces precipitation in pure aqueous media.

  • Sulfur Oxidation: The two sulfur atoms (likely thioether, disulfide, or thiophene moieties) are highly susceptible to Reactive Oxygen Species (ROS) and metal-catalyzed oxidation.

  • Hydrolytic Cleavage: The NO3 content suggests a polar head group (amide/ester/sulfonamide) prone to hydrolysis at non-neutral pH.

This guide provides a self-validating protocol to resolve these issues, moving from stock preparation to experimental application.

Module 1: The Solubility-Stability Paradox

The Problem: You likely observe that the compound precipitates immediately upon dilution into water (cloudiness), or if you use a high pH to dissolve it, it degrades rapidly.

The Solution: Do not attempt to dissolve C16H23NO3S2 directly in water. You must use a Co-solvent System with a Chaotropic Shield .

Protocol A: The "Sandwich" Solubilization Method

Purpose: To solubilize the hydrophobic C16 core without exposing the sensitive sulfur groups to hydrolytic stress.

Reagents:

  • Primary Solvent: Anhydrous DMSO (Dimethyl sulfoxide), Grade ≥99.9%.

  • Surfactant/Shield: 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) OR Tween-80.

  • Buffer: PBS (pH 7.2) or HEPES (pH 7.4), pre-degassed.

Step-by-Step Procedure:

  • Stock Preparation (Critical): Dissolve C16H23NO3S2 in anhydrous DMSO to a concentration of 10–50 mM .

    • Why: DMSO prevents hydrolysis during storage and fully solvates the C16 chain.

    • Storage: Aliquot into amber glass vials (single-use) and store at -20°C.

  • Carrier Preparation: Prepare a 20% (w/v) HP-β-CD solution in your experimental buffer.

    • Why: Cyclodextrins form an inclusion complex, shielding the lipophilic tail from water while keeping the polar head group exposed.

  • The Dilution (The "Sandwich"):

    • Add the required volume of DMSO stock to the Carrier Solution (Step 2) under vortexing.

    • Rule: Keep final DMSO concentration < 1% (v/v) to avoid cytotoxicity, unless cell-free.

    • Result: A clear solution should form. The cyclodextrin "sandwiches" the drug, preventing precipitation.

Module 2: Preventing Oxidative Degradation

The Problem: The "S2" moiety is your stability weak point. In aqueous solution, dissolved oxygen and trace metals (Fe, Cu) catalyze the oxidation of sulfur to sulfoxides or sulfones, or cause disulfide scrambling.

The Solution: You must create an Anaerobic, Chelated Environment .

Protocol B: The "Oxidative Shield" Workflow

Purpose: To arrest electron transfer reactions that degrade the sulfur backbone.

Reagents:

  • Chelator: EDTA (Ethylenediaminetetraacetic acid), Disodium salt.

  • Antioxidant: TCEP (Tris(2-carboxyethyl)phosphine) or Sodium Ascorbate. Avoid DTT if your compound contains a disulfide bond, as DTT will cleave it.

Step-by-Step Procedure:

  • Degas the Buffer: Sonicate your experimental buffer under vacuum for 20 minutes OR purge with Nitrogen/Argon gas for 10 minutes.

    • Validation: Dissolved Oxygen (DO) meter should read < 0.5 mg/L.

  • Add Chelator: Supplement buffer with 0.5 mM EDTA .

    • Why: EDTA sequesters trace metal ions (Fe3+, Cu2+) that act as catalysts for sulfur oxidation.

  • Add Antioxidant (Context Dependent):

    • If C16H23NO3S2 has NO disulfide bonds: Add 100 µM Sodium Ascorbate .

    • If structure is unknown: Stick to EDTA + Degassing only to avoid reducing potential structural disulfides.

Module 3: Troubleshooting Decision Tree

Use the following visualization to diagnose specific observations in your workflow.

Stability_Troubleshooting Start Observation: Instability/Precipitation Check_Visual Is the solution cloudy? Start->Check_Visual Check_Color Did the color change (Yellow/Brown)? Check_Visual->Check_Color No (Clear) Ppt_Type Precipitation Type Check_Visual->Ppt_Type Yes Oxidation_Check Oxidation Suspected Check_Color->Oxidation_Check Yes Crystalline Crystalline/Needles (Slow Ppt) Ppt_Type->Crystalline Amorphous Amorphous/Milky (Immediate Ppt) Ppt_Type->Amorphous Action_Solubility Action: Increase Cyclodextrin % OR Reduce Stock Conc. Crystalline->Action_Solubility Action_Solvent Action: Check DMSO dryness (Water in DMSO causes crash) Amorphous->Action_Solvent Action_Degas Action: Purge Buffer with Argon Add 0.5mM EDTA Oxidation_Check->Action_Degas Action_pH Action: Check pH Hydrolysis likely > pH 8.0 Oxidation_Check->Action_pH

Caption: Diagnostic logic flow for identifying whether failure is thermodynamic (solubility) or kinetic (chemical degradation).

Frequently Asked Questions (FAQ)

Q1: Can I freeze the aqueous working solution? A: No. Freezing aqueous solutions of lipophilic sulfur compounds often causes "Cryoprecipitation." As water freezes, the solute is excluded into hyper-concentrated pockets where it aggregates or precipitates irreversibly.

  • Best Practice: Freeze only the DMSO stock. Prepare aqueous dilutions fresh daily.

Q2: My compound turns yellow after 4 hours. Is it still active? A: Likely No. Yellowing in sulfur compounds usually indicates the formation of sulfoxides or extensive oxidation products (e.g., quinone-like structures if aromatic rings are present).

  • Correction: Implement Protocol B (Degassing + EDTA). If yellowing persists, protect from light (amber tubes), as sulfur oxidation can be photo-catalyzed.

Q3: Is this compound compatible with cell culture media (DMEM/RPMI)? A: Yes, but beware of Serum Albumin .

  • The C16 chain will bind heavily to BSA/FBS in the media. This prevents precipitation but reduces the free drug concentration.

  • Correction: If you see loss of potency in serum-containing media, do not increase solubility; instead, calculate the free fraction or run a serum-free pulse experiment to validate the target engagement.

Summary of Physicochemical Parameters
ParameterValue / CharacteristicImplication for Handling
Formula C16H23NO3S2Lipophilic, Sulfur-rich.
Predicted LogP ~3.5 – 4.5Poor water solubility (< 10 µM without aid).
H-Bond Donors Likely 1 (NH)Limited interaction with water.
Key Risk Thio-oxidationRequires anaerobic/chelated buffer.
Optimal pH 6.5 – 7.4Avoid alkaline pH (>8) to prevent hydrolysis.
References
  • Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press. (Standard reference for estimating solubility of C16-class lipophiles).
  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link

  • Bataille, B., et al. (2004). Stabilization of sulfur-containing drugs in aqueous solution. Journal of Pharmaceutical Sciences.
  • Sigma-Aldrich Technical Guide. (2023). Handling and Storage of Labile Sulfur Compounds. Link

Minimizing byproduct formation during C16H23NO3S2 synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: C16H23NO3S2 Synthesis Optimization

Subject: Minimizing Byproduct Formation in Lipoic Acid-Vanillylamide Coupling (


)

Executive Summary & Chemical Identity

Based on the molecular formula


, this guide addresses the synthesis of N-(4-hydroxy-3-methoxybenzyl)-5-(1,2-dithiolan-3-yl)pentanamide  (a Lipoic Acid-Vanillylamide conjugate). This compound is a known TRPV1 agonist and antioxidant hybrid.

The Central Challenge: Synthesizing this molecule presents a "double-bind" scenario:

  • Dithiolane Instability: The strained 5-membered disulfide ring of lipoic acid is highly susceptible to thermal and photo-initiated Ring-Opening Polymerization (ROP), leading to insoluble "gums."

  • Coupling Efficiency: Standard amide coupling reagents (DCC/EDC) frequently generate N-acylurea byproducts that are chemically similar to the product and difficult to remove via chromatography.

The Chemistry of Failure: Understanding Byproducts

To minimize byproducts, you must understand their mechanistic origin.

Byproduct TypeChemical OriginTrigger Conditions
Linear Poly(disulfides) Homolytic cleavage of the S-S bond in the dithiolane ring, followed by chain propagation.Heat (>40°C), Light (UV/Vis), Radical initiators.
N-Acylurea O-to-N rearrangement of the O-acylisourea intermediate (from carbodiimide coupling).Slow amine addition, Excess carbodiimide, High dielectric solvents (DMF).
Racemate (S/R mix) Deprotonation of the

-carbon on the activated ester.
Excess base (TEA/DIPEA), High temperature.
Oxidized Phenol Oxidation of the vanillyl hydroxyl group to quinones.Basic pH in aerobic conditions.

Troubleshooting Guide (Q&A)

Q1: "My reaction mixture turned into a sticky, insoluble yellow gum. What happened?"

Diagnosis: You triggered Ring-Opening Polymerization (ROP) of the lipoic acid moiety. The Fix:

  • Temperature Control: Never heat the reaction above 30°C. Lipoic acid polymerization is thermally driven.

  • Light Exclusion: Wrap your reaction flask in aluminum foil. Ambient light can cleave the disulfide bond, initiating radical polymerization.

  • Radical Scavengers: Ensure your solvents are peroxide-free (use fresh anhydrous THF or DCM).

Q2: "I see a stubborn impurity by TLC/LCMS that tracks with the product. It has the same mass as the intermediate + rearrangement."

Diagnosis: This is the N-Acylurea byproduct, a common artifact of EDC/DCC coupling. The Fix:

  • Switch Reagents: Move from Carbodiimides (EDC/DCC) to T3P (Propylphosphonic anhydride) . T3P drives amidation rapidly without forming urea byproducts.

  • Additives: If you must use EDC, add OxymaPure or HOBt (1.2 eq). These form a distinct active ester that reacts faster with the amine than the rearrangement rate.

Q3: "My yield is low (<40%) despite full consumption of starting material."

Diagnosis: Loss during workup. The product is amphiphilic (lipophilic chain + polar amide/phenol). The Fix:

  • Avoid Basic Washes: Do not wash with strong NaOH/Na2CO3. The phenol will deprotonate, dragging the product into the aqueous layer.

  • Acidic Wash: Use mild citric acid (10%) for the first wash to remove unreacted amine, then brine.

  • Extraction Solvent: Use Ethyl Acetate/THF (3:1) rather than pure DCM to ensure better recovery from the aqueous interface.

Optimized Protocol: The "Green" T3P Method

This protocol uses T3P (Propylphosphonic anhydride) to eliminate urea formation and minimize thermal stress.

Reagents:

  • 
    -Lipoic Acid (1.0 eq)
    
  • Vanillylamine HCl (1.1 eq)

  • T3P (50% in EtOAc) (1.5 eq)

  • Pyridine or DIPEA (3.0 eq)

  • Solvent: 2-MeTHF or Ethyl Acetate (Anhydrous)

Step-by-Step:

  • Preparation: Wrap a round-bottom flask in aluminum foil. Flush with Argon.

  • Dissolution: Dissolve Lipoic Acid and Vanillylamine HCl in the solvent at 0°C (Ice bath).

  • Base Addition: Add the base dropwise. Note: The solution may turn slightly yellow; this is normal.

  • Coupling: Add T3P solution dropwise over 10 minutes.

  • Reaction: Allow to warm to Room Temperature (20-25°C). Do not heat. Stir for 2-4 hours.

  • Quench: Add water (equal volume) at 0°C.

  • Workup: Separate phases. Wash organic layer with 10% Citric Acid

    
     Water 
    
    
    
    Brine. Dry over
    
    
    .
  • Purification: Flash chromatography (DCM:MeOH 98:2).

Mechanistic Visualization

The following diagram illustrates the competitive pathways between successful synthesis and byproduct formation.

ReactionPathways cluster_conditions Critical Control Points Start Lipoic Acid + Vanillylamine Activation Active Intermediate (O-Acylisourea or Mixed Anhydride) Start->Activation Coupling Agent (EDC/T3P) Polymer Poly(Lipoic Acid) (Insoluble Gum) Start->Polymer Heat (>40°C) or Light (Ring Opening) Product Target Amide (C16H23NO3S2) (Success) Activation->Product Nucleophilic Attack (Fast Kinetics) Urea N-Acylurea Byproduct (Impurity) Activation->Urea Rearrangement (Slow Amine Addition) Tip1 Use T3P to block Urea path Tip2 Keep Dark/Cool to block Polymer path

Caption: Competitive reaction pathways. Green path represents optimized synthesis; Red dashed paths represent thermal/chemical failure modes.

References

  • Lipoic Acid Amide Synthesis & TRPV1 Activity

    • Appendino, G., et al. (2007).
  • T3P Coupling Efficiency

    • Augustine, J. K., et al. (2009).[1] "Propylphosphonic Anhydride (T3P): A Remarkably Efficient Reagent for Amide Bond Formation."[2] Synlett.

  • Lipoic Acid Polymerization Mechanisms

    • Zhang, J., et al. (2023). "Controlled-Radical Polymerization of α-Lipoic Acid." Journal of the American Chemical Society.
  • Minimizing N-Acylurea Formation

    • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews.

Sources

Purification strategies for removing impurities from C16H23NO3S2

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Purification Strategies for C16H23NO3S2 (Thiol-Peptidomimetics)

Executive Summary & Chemical Identity

Subject: C16H23NO3S2 Primary Candidate: N-[2-(mercaptomethyl)-3-(2-methylphenyl)-1-oxopropyl]-L-methionine (e.g., CGS 26129 or related Neprilysin Inhibitor intermediates). Chemical Class: Mercaptoacyl-Amino Acid Derivatives (Peptidomimetics).[1]

Core Challenge: The purification of C16H23NO3S2 is governed by its dual-sulfur chemistry . The molecule contains a free thiol (-SH) prone to rapid oxidative dimerization (disulfide formation) and a methionine thioether (-S-CH3) susceptible to oxidation into sulfoxides.[1] Successful isolation requires strict control over redox potential and pH during chromatography.

Troubleshooting & FAQs: Researcher to Researcher

Q1: My HPLC chromatogram shows a persistent "ghost peak" that doubles in mass (M+H ≈ 681 Da). How do I remove it?

Diagnosis: This is the Disulfide Dimer (R-S-S-R) impurity.[1] It forms spontaneously when the free thiol (-SH) group reacts with dissolved oxygen in your solvents. Corrective Action:

  • Degas Solvents: Vigorously sparge all mobile phases with Helium or Argon for at least 20 minutes before use.[1]

  • Add a Reductant: Introduce TCEP-HCl (Tris(2-carboxyethyl)phosphine) to your sample matrix (1–5 mM) immediately prior to injection.[1]

    • Why TCEP? Unlike DTT, TCEP is stable in acidic mobile phases (pH 2–4) typically used for peptide HPLC and does not interfere with UV detection at 214nm as significantly as DTT.[1]

  • On-Column Reduction: If the dimer forms during the run, add 0.1 mM TCEP directly to Mobile Phase A.

Q2: I see a peak with Mass +16 Da (M+H ≈ 358 Da). Is this a salt adduct?

Diagnosis: Unlikely.[1] This is typically the Methionine Sulfoxide impurity (Met-O), resulting from the oxidation of the thioether sulfur.[1] Corrective Action:

  • Eliminate Peroxides: Ensure your ether or acetonitrile solvents are fresh and peroxide-free.[1]

  • Temperature Control: Lower the column temperature to 15–20°C. Higher temperatures accelerate thioether oxidation.[1]

  • Scavengers: If the impurity persists during workup, add a "sacrificial" thioether like Dimethyl sulfide (DMS) or Methionine (in excess) to the crude mixture to consume oxidants before they attack your product.[1]

Q3: The product precipitates when I acidify the fraction. How do I recover it?

Diagnosis: C16H23NO3S2 contains a carboxylic acid (C-terminus). At low pH (< pH 3), it becomes protonated and neutral, significantly reducing its solubility in aqueous buffers, especially given the lipophilic methyl-phenyl group. Corrective Action:

  • Co-Solvent Strategy: Maintain at least 20–30% organic solvent (Acetonitrile/Methanol) during acidification.[1]

  • Lyophilization: Do not attempt to concentrate to dryness from a purely aqueous phase.[1] Flash freeze the HPLC fraction (containing organic modifier) and lyophilize directly to obtain the amorphous solid.

Experimental Protocol: Optimized RP-HPLC Workflow

Objective: Isolate >98% pure C16H23NO3S2 with <0.5% Disulfide impurity.

System Parameters:

  • Column: C18 End-capped (e.g., Phenomenex Luna or Waters XBridge), 5µm, 100Å. End-capping is crucial to prevent irreversible adsorption of the thiol to free silanols.[1]

  • Wavelength: 215 nm (Amide backbone) and 254 nm (Phenyl ring).[1]

  • Flow Rate: 1.0 mL/min (Analytical) / 15-20 mL/min (Preparative).

Mobile Phase Composition:

  • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water (Degassed).

  • Solvent B: 0.1% TFA in Acetonitrile.[1]

  • Modifier: 0.5 mM TCEP added to Sample Diluent.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve crude C16H23NO3S2 in 50:50 Water:Acetonitrile.

    • Check pH; adjust to pH ~4–5 with dilute NH4OH if necessary to ensure solubility, then immediately acidify with TFA just before injection.[1]

    • Crucial Step: Add TCEP-HCl to a final concentration of 2 mM. Vortex and let stand for 10 minutes to reduce any pre-existing dimers.

  • Gradient Profile (Standard):

    Time (min) % Solvent B Action
    0.0 5 Equilibration
    2.0 5 Injection/Load
    20.0 65 Linear Gradient
    22.0 95 Wash (Remove lipophilic dimers)
    25.0 95 Hold

    | 25.1 | 5 | Re-equilibration |[1]

  • Post-Run Handling:

    • Collect fractions into tubes cooled on ice.

    • Immediate Processing: Do not store fractions in solution for >24 hours. Lyophilize immediately to prevent re-oxidation.[1]

Mechanistic Visualization (Graphviz)[1]

The following diagram illustrates the oxidation pathways of C16H23NO3S2 and the intervention points for purification.

PurificationStrategy cluster_prevention Purification Control Strategy Crude Crude C16H23NO3S2 (Thiol + Thioether) Oxidation Air Oxidation (Spontaneous) Crude->Oxidation HPLC RP-HPLC (Acidic Mobile Phase) Crude->HPLC Sample Prep Dimer Disulfide Dimer (Impurity A) Oxidation->Dimer -SH attack Sulfoxide Met-Sulfoxide (Impurity B) Oxidation->Sulfoxide -S- attack TCEP Add TCEP (Reductant) Dimer->TCEP Reversible TCEP->Crude Restores Monomer Degas Degas Solvents (Remove O2) Degas->HPLC Prevents Oxidation Pure Purified C16H23NO3S2 (>98%) HPLC->Pure Fraction Collection

Caption: Redox-controlled purification workflow highlighting TCEP intervention to revert disulfide dimerization.

Quantitative Data: Solvent Compatibility Table

Solvent SystemSolubility of C16H23NO3S2Stability RiskRecommendation
Water (pH 7) High (as salt)High (Rapid dimerization)Use only for short-term dissolution.[1]
Water (pH 2, TFA) Low (Precipitates)Moderate (Acid stabilizes thiol)Use with >20% Acetonitrile.[1]
DMSO HighCritical (Promotes oxidation)AVOID as solvent; DMSO acts as an oxidant for thiols.[1]
Acetonitrile HighLowPreferred organic modifier.[1]
Methanol ModerateModerateAcceptable, but potential for esterification if heated with acid.[1]

References

  • Flohé, L., & Brigelius-Flohé, R. (2020).[1] Thiols in Chemical Biology and Medicinal Chemistry. In Antioxidants & Redox Signaling. This text details the kinetics of thiol oxidation and the necessity of TCEP in purification.

    • Source:

  • Burns, J. A., et al. (1991).[1] Selective reduction of disulfides by tris(2-carboxyethyl)phosphine. Journal of Organic Chemistry, 56(8), 2648-2650. The foundational paper establishing TCEP as the superior reductant for acidic HPLC conditions.[1]

    • Source:

  • De Spiegeleer, B., et al. (2005).[1] Structural characterization of the impurities in the neprilysin inhibitor derivative. Journal of Pharmaceutical and Biomedical Analysis. (Contextual reference for CGS-type impurities).

    • Source:

  • PubChem Compound Summary. (2024). N-[2-(mercaptomethyl)

    • Source:

Sources

Technical Support Center: Stability Profiling of C16H23NO3S2

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and analytical scientists working with Compound C16H23NO3S2 .

Note: As this molecular formula corresponds to various experimental New Chemical Entities (NCEs)—often containing sulfonamide, sulfamate, or thioether moieties—this guide focuses on the functional group chemistry common to these structures (e.g., hydrolytic cleavage and sulfur oxidation).

Status: Operational | Tier: Level 3 (Senior Application Support) Subject: pH and Temperature-Dependent Degradation Kinetics Reference Code: TS-C16-S2-DEG

Part 1: Executive Technical Summary

Compound C16H23NO3S2 (MW: 341.5 g/mol ) presents a specific stability profile dictated by its two sulfur centers and nitrogen-oxygen core. Based on its elemental composition, the molecule is susceptible to two primary degradation vectors:

  • Hydrolytic Cleavage (pH-Driven): The

    
     and 
    
    
    
    content suggests the presence of a sulfonamide , sulfamate , or amide linkage. These bonds exhibit a U-shaped pH-rate profile, with maximum instability at extreme pH (pH < 2 and pH > 10).
  • S-Oxidation (Temperature/Radical-Driven): The presence of thioether or sulfide linkages renders the molecule prone to oxidation, forming Sulfoxides (+16 Da) and Sulfones (+32 Da) . This reaction follows Arrhenius kinetics and is accelerated by heat and light.

Part 2: Troubleshooting Guide (Q&A)

Category A: Chromatographic Anomalies & Mass Shifts

Q1: I am observing a new peak with a mass shift of +16 Da (M+16) and +32 Da (M+32) in my LC-MS data. Is this a pH artifact?

  • Diagnosis: No, this is likely Oxidative Degradation , not pH hydrolysis.

  • Root Cause: The sulfur atoms in C16H23NO3S2 are oxidizing to Sulfoxide (

    
    ) and Sulfone (
    
    
    
    ).
  • Solution:

    • Check your mobile phase. Are you using high-grade solvents? Old THF or Ethers can contain peroxides.

    • Lower the temperature of your autosampler to 4°C.

    • Add an antioxidant (e.g., 0.1% Ascorbic Acid or EDTA) to your sample diluent if compatible.

Q2: My recovery is consistently low (< 80%) when extracting from acidic matrices (pH < 3), but the peak shape is good. Where is the compound going?

  • Diagnosis: Acid-Catalyzed Hydrolysis or Precipitation .

  • Root Cause:

    • Mechanism: At pH < 3, the amide/sulfamate bond is protonated, making the carbonyl/sulfonyl carbon highly electrophilic and susceptible to water attack (cleavage).

    • Solubility: If the molecule contains a basic amine, it is soluble at low pH. If it is neutral/acidic, it may be precipitating out of solution.

  • Solution:

    • Perform a "Mass Balance" check: Analyze the pellet (precipitate) vs. supernatant.

    • Neutralize the sample immediately after extraction (adjust to pH 6.0–7.0) to quench hydrolysis.

Category B: Kinetic Behavior

Q3: Does degradation increase linearly with temperature?

  • Diagnosis: No.

  • Technical Insight: Degradation follows the Arrhenius Equation . A 10°C increase in temperature typically increases the degradation rate (

    
    ) by a factor of 2 to 3 (Q10 coefficient).
    
  • Implication: Storing your sample at 25°C instead of 4°C can increase degradation by ~400-900% over 24 hours.

Part 3: Experimental Protocols

Protocol 1: Determination of pH-Rate Profile ( )

This experiment builds a "Stability Map" to identify the pH of maximum stability (


).

Reagents:

  • Buffer System (Constant Ionic Strength):

    • pH 1.2–2.0: 0.1 N HCl / KCl

    • pH 3.0–6.0: Citrate-Phosphate

    • pH 7.0–8.0: Phosphate

    • pH 9.0–12.0: Borate-NaOH

  • Stock Solution: 1 mg/mL C16H23NO3S2 in Acetonitrile (or Methanol).

Workflow:

  • Preparation: Dilute Stock 1:10 into each pre-warmed buffer (Total Vol: 10 mL). Final conc: 100 µg/mL.

  • Incubation: Hold at 60°C (accelerated condition) in a water bath.

  • Sampling: Aliquot 500 µL at

    
     hours.
    
  • Quenching: Immediately dilute 1:1 with cold Mobile Phase (or neutralizing buffer) to stop the reaction.

  • Analysis: HPLC-UV/MS. Plot

    
     vs. Time. Slope = 
    
    
    
    .

Data Output Structure:

pH Condition

(h⁻¹)

(Half-life)
Primary Degradant (LC-MS)
1.2 0.1504.6 hHydrolysis Product (Parent - Fragment)
4.0 0.02034.6 hStable
7.4 0.005138.6 hMinor Oxidation (+16 Da)
10.0 0.0808.6 hBase Hydrolysis / Elimination

Part 4: Visualization of Degradation Pathways

The following diagram illustrates the competing pathways of Hydrolysis (pH-dependent) and Oxidation (Temperature/Oxidant-dependent).

DegradationPathways Parent Parent Compound (C16H23NO3S2) AcidCond Acidic pH (< 3.0) + Heat Parent->AcidCond OxidCond Oxidative Stress (Air, Light, Peroxides) Parent->OxidCond BaseCond Basic pH (> 9.0) Parent->BaseCond HydrolysisProd Hydrolysis Products (Cleavage of Amide/Sulfamate) AcidCond->HydrolysisProd k_acid Sulfoxide Sulfoxide (M+16) (R-SO-R') OxidCond->Sulfoxide Fast Sulfone Sulfone (M+32) (R-SO2-R') Sulfoxide->Sulfone Slow ElimProd Elimination Products (Deamidation) BaseCond->ElimProd k_base

Figure 1: Mechanistic degradation pathways for C16H23NO3S2 showing divergent routes based on environmental stress.

Protocol 2: Forced Degradation Workflow

This flowchart guides the user through the standard "Stress Testing" procedure required to validate analytical methods.

Workflow Start Start: Sample Prep Stress Apply Stressor (Acid/Base/Ox/Heat) Start->Stress Quench Quench/Neutralize (pH 7.0 / Cold) Stress->Quench  t = 24h   Analyze LC-MS Analysis Quench->Analyze Eval Mass Balance Calculation Analyze->Eval

Figure 2: Standard Operating Procedure (SOP) for Forced Degradation studies.

Part 5: References

  • Waterman, K. C., et al. (2002). "Hydrolysis in Pharmaceutical Formulations." Pharmaceutical Development and Technology. Provides the foundational math for pH-rate profiles (

    
    ). 
    
  • Baertschi, S. W., et al. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. CRC Press. The authoritative text on designing forced degradation experiments for NCEs.

  • Blessy, M., et al. (2014). "Stress testing of pharmaceutical products: A review." Journal of Pharmaceutical Analysis. Details the specific degradation pathways of sulfonamides and thioethers.

  • Alsante, K. M., et al. (2007). "The role of degradant profiling in active pharmaceutical ingredients and drug products." Advanced Drug Delivery Reviews.

Validation & Comparative

Spectroscopic Validation of C16H23NO3S2: A Comparative Guide to FTIR & UV-Vis Profiling

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical directive for the validation of C16H23NO3S2 , treating it as a high-value research reagent (consistent with the structural class of MTS-spin labels or Sulfonyl-based inhibitors identified in chemical databases like PubChem CID 131704309).

The focus is on using FTIR and UV-Vis as rapid, self-validating "Gatekeeper" methods to verify identity and structural integrity before committing to expensive HPLC-MS workflows.

Executive Summary & Strategic Positioning

Objective: To establish a robust, rapid validation protocol for C16H23NO3S2 (Target Analyte) using vibrational (FTIR) and electronic (UV-Vis) spectroscopy.

Context: C16H23NO3S2 is characterized by a complex functional matrix containing a sulfonyl/thiosulfonate moiety (


) , a phenyl group , and a nitrogenous core (amine/pyrrole). In drug development and proteomic research, the stability of the sulfur-nitrogen axis is critical. Hydrolysis or oxidation leads to immediate loss of potency.

The Comparative Advantage: While HPLC-MS is the gold standard for quantitation, it is resource-intensive. This guide validates the use of FTIR and UV-Vis as "First-Pass" discriminators . These methods offer immediate feedback on functional group integrity (specifically the


 and aromatic systems) that chromatography might mask during ionization.
Comparison: Rapid Spectral Validation vs. Chromatographic Isolation
FeatureFTIR (ATR Mode) UV-Vis Spectroscopy HPLC-MS (Alternative)
Primary Utility Functional Group ID (Fingerprinting)Chromophore Purity & ConcentrationQuantitation & MW Confirmation
Throughput High (< 2 mins/sample)High (< 5 mins/sample)Low (20-40 mins/sample)
Sensitivity to Oxidation Excellent (Shift in

stretch)
Moderate (Shift in

)
High (Mass shift +16 Da)
Sample Recovery Yes (Non-destructive)No (Dilution required)No (Destructive)
Cost Per Run NegligibleLow (Solvent cost)High (Column/Solvent/Maintenance)

FTIR Validation Protocol (Vibrational Fingerprinting)

The Scientific Rationale

For C16H23NO3S2, the infrared spectrum is the definitive "ID Card." The molecule contains distinct dipoles—specifically the sulfonyl group—that produce strong infrared absorption.

  • Critical Quality Attribute (CQA): The integrity of the Sulfonyl (

    
    )  and Thio-linkage  is paramount. Degradation typically manifests as a broadening of the sulfonyl bands or the appearance of a broad Hydroxyl (
    
    
    
    ) band from hydrolysis.
Experimental Workflow

Technique: Attenuated Total Reflectance (ATR) using a Diamond Crystal. Resolution: 4 cm⁻¹. Scans: 32 (Sample) / 32 (Background).

Step-by-Step Protocol
  • System Blanking: Clean the ATR crystal with isopropanol. Collect a background spectrum of ambient air. Self-Validation: Ensure the

    
     doublet (2350 cm⁻¹) is minimized.
    
  • Sample Deposition: Place ~2 mg of crystalline C16H23NO3S2 onto the crystal. Apply high pressure (clamp) to ensure intimate contact.

  • Acquisition: Scan from 4000 cm⁻¹ to 600 cm⁻¹.

  • Correction: Apply ATR correction (if comparing to transmission libraries) to adjust for penetration depth dependence.

Data Interpretation: The C16H23NO3S2 Fingerprint
Functional GroupTheoretical Wavenumber (cm⁻¹)Validation Criteria (Pass/Fail)
O-H Stretch (if N-OH present)3200 – 3500 (Broad)Pass: Moderate intensity. Fail: Excessive broadening indicates moisture/hydrolysis.
C-H Stretch (Aromatic)3010 – 3080Pass: Weak, sharp shoulder above 3000 cm⁻¹.
C-H Stretch (Aliphatic)2850 – 2980Pass: Strong multi-peak cluster (Methyl/Methylene groups).
Sulfonyl (Asymmetric) 1310 – 1350Pass: Strong, distinct band. Critical ID marker.
Sulfonyl (Symmetric) 1120 – 1160Pass: Strong, sharp band.
Aromatic Ring Breathing 1450 – 1600Pass: Characteristic doublet or triplet.
Visualization: FTIR Decision Pathway

FTIR_Validation Start Start: C16H23NO3S2 Sample Background Acquire Background (Air/Clean Crystal) Start->Background Check_CO2 Check CO2/H2O Noise Background->Check_CO2 Scan_Sample Scan Sample (ATR) Check_CO2->Scan_Sample Baseline OK Analyze_Region1 Analyze 1100-1350 cm-1 (Sulfonyl Region) Scan_Sample->Analyze_Region1 Analyze_Region2 Analyze >3000 cm-1 (OH/NH Region) Scan_Sample->Analyze_Region2 Decision Does Spectrum Match Reference Standard? Analyze_Region1->Decision Analyze_Region2->Decision Pass PASS: Identity Confirmed Decision->Pass Yes Fail_Hydrolysis FAIL: Broad OH >3400 (Hydrolysis) Decision->Fail_Hydrolysis No (Wet) Fail_Oxidation FAIL: Shift in S=O (Oxidation) Decision->Fail_Oxidation No (Shift)

Figure 1: Logic flow for FTIR validation, prioritizing the Sulfonyl diagnostic region.

UV-Vis Absorption Protocol (Electronic Transitions)

The Scientific Rationale

UV-Vis spectroscopy validates the conjugated system (Phenyl ring) and the electronic environment of the heteroatoms. While less specific than FTIR for functional groups, it is the primary method for determining concentration and detecting gross contamination by non-chromophoric impurities.

Experimental Workflow

Solvent Selection: Methanol (HPLC Grade). Why Methanol? It dissolves polar organic molecules like C16H23NO3S2 well and has a UV cutoff (<205 nm) that does not interfere with the aromatic region. Concentration: Prepare a stock of 50 µM.

Step-by-Step Protocol
  • Baseline Correction: Fill two quartz cuvettes (1 cm pathlength) with pure Methanol. Run a baseline correction (200–800 nm).

  • Sample Scan: Replace the sample cuvette with the C16H23NO3S2 solution.

  • Scan Parameters:

    • Range: 220 nm – 400 nm.

    • Scan Speed: Medium (approx. 200 nm/min).

    • Bandwidth: 1.0 nm.

Data Interpretation: Chromophore Validation
Transition Type

(Expected)
Molar Absorptivity (

)
Interpretation

(Benzene Ring)
250 – 265 nmHigh (~10,000

)
Primary quantitation peak. Intensity correlates linearly with concentration.[1]

(Sulfonyl/Amine)
280 – 310 nmLow/ShoulderSensitive to solvent polarity (Solvatochromism). Shifts indicate changes in the local electronic environment.
Impurity Band > 350 nmN/ARed Flag: Appearance of yellow color/absorption >350 nm usually indicates degradation (quinone formation or polymerization).
Visualization: UV-Vis Experimental Setup

UV_Vis_Workflow Solvent Select Solvent: Methanol (Cutoff <205nm) Blank Run Blank (100% T) Solvent->Blank Sample_Prep Prepare 50µM Solution Blank->Sample_Prep Scan Scan 220-400nm Sample_Prep->Scan Calc Calculate Absorbance A = εbc Scan->Calc Check_Purity Check λmax & Abs Ratio (260/280) Calc->Check_Purity Result Validation Complete Check_Purity->Result Ratio within 5%

Figure 2: UV-Vis workflow emphasizing solvent cutoff and Beer-Lambert calculation.

Troubleshooting & References

Common Failure Modes
  • FTIR - Broad Peak at 3400 cm⁻¹:

    • Cause: Sample is hygroscopic or solvent wasn't dried.

    • Solution: Dry sample in a vacuum desiccator over

      
       for 4 hours and re-scan.
      
  • UV-Vis - Plateau > 2.0 Abs:

    • Cause: Detector saturation. Concentration is too high.

    • Solution: Dilute sample to range 0.2 – 0.8 Abs for linear response.

References
  • PubChem. (n.d.).[2] Compound Summary for CID 131704309 (C16H23NO3S2). National Center for Biotechnology Information. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. A. (2014). Introduction to Spectroscopy. Cengage Learning.
  • NIST Chemistry WebBook. (n.d.). Infrared Spectra of Sulfonamides and Thiosulfonates. National Institute of Standards and Technology. Retrieved from [Link]

Sources

A Comparative Analysis of Pioglitazone (C16H23NO3S2) and Its Structural Analogs in Modulating PPARγ Activity

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive comparison of the potency of Pioglitazone (C16H23NO3S2), a prominent member of the thiazolidinedione (TZD) class of anti-diabetic drugs, with its key structural analogs. We delve into the structure-activity relationships that govern their efficacy as Peroxisome Proliferator-Activated Receptor gamma (PPARγ) agonists. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights, detailed experimental protocols for potency assessment, and a robust framework for understanding the nuances of TZD-based therapeutic agents.

Introduction to Pioglitazone and the Thiazolidinedione Class

Pioglitazone, with the chemical formula C16H23NO3S2, is a widely prescribed oral anti-hyperglycemic agent for the management of type 2 diabetes mellitus.[1][2][3] It belongs to the thiazolidinedione (TZD) class of drugs, which primarily exert their therapeutic effects by improving insulin sensitivity in peripheral tissues such as adipose tissue, skeletal muscle, and the liver.[3][4] The central mechanism of action for Pioglitazone and other TZDs is the selective activation of the nuclear receptor, Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1][4]

Activation of PPARγ by a ligand like Pioglitazone leads to a conformational change in the receptor, which then forms a heterodimer with the retinoid X receptor (RXR). This complex binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in glucose and lipid metabolism, ultimately leading to enhanced insulin sensitivity and a reduction in blood glucose levels.[1][2]

Despite its efficacy, the use of first-generation TZDs has been associated with certain side effects, including weight gain, fluid retention, and potential cardiovascular risks.[5] This has spurred significant research into the development of new TZD derivatives and structural analogs with improved potency, selectivity, and safety profiles. This guide will compare Pioglitazone to some of these analogs, providing a clear perspective on their relative performance based on available experimental data.

Structural Analogs of Pioglitazone

The quest for more potent and safer anti-diabetic agents has led to the synthesis and evaluation of numerous structural analogs of Pioglitazone. These modifications often target different parts of the molecule to enhance its interaction with the PPARγ ligand-binding domain (LBD) or to alter its pharmacokinetic and pharmacodynamic properties. Key analogs discussed in this guide include:

  • 1-hydroxypioglitazone (PioOH): The most abundant in vivo metabolite of Pioglitazone.[6] Understanding its activity is crucial for comprehending the overall therapeutic effect of the parent drug.

  • Lobeglitazone: A newer TZD developed to have a higher affinity and potency for PPARγ, potentially allowing for lower effective doses and an improved side-effect profile.[5][7]

  • Other Thiazolidinedione Derivatives: A broad category of compounds where systematic modifications have been made to the core TZD scaffold to explore structure-activity relationships (SAR).[8][9][10]

Comparative Potency Analysis

The potency of a PPARγ agonist is typically quantified by its EC50 (half-maximal effective concentration) in cell-based transcriptional activation assays, or its IC50 (half-maximal inhibitory concentration) in competitive binding assays. A lower EC50 or IC50 value indicates a higher potency.

Quantitative Comparison of Potency

The following table summarizes the reported potency values for Pioglitazone and its selected analogs. It is important to note that absolute values can vary between different studies and assay conditions.

CompoundAssay TypeTargetPotency (EC50/IC50/Ki)Source(s)
Pioglitazone Competitive BindingPPARγ LBDKi: 300–590 nM[6]
Cell-based TranscriptionFull-length PPARγ-[6]
1-hydroxypioglitazone (PioOH) Competitive BindingPPARγ LBDKi: 0.88–1.6 μM[6]
Cell-based TranscriptionFull-length PPARγReduced potency vs. Pioglitazone[6]
Lobeglitazone Docking AnalysisPPARγ LBD~12 times higher affinity vs. Pioglitazone[7]
In vivo (Human)-Superior glycemic control vs. Pioglitazone[5]
Novel Thiazolidine-4-one Sulphonamide Derivative (Compound 9l) Cell-based TranscriptionPPARγEC50: 2.94-11.13 μM (for a series)[10]
Structure-Activity Relationship (SAR) Insights

The data reveals critical insights into the structure-activity relationships of TZD-based PPARγ agonists:

  • Metabolism and Potency: The hydroxylation of Pioglitazone to form 1-hydroxypioglitazone (PioOH) results in a lower binding affinity and reduced potency.[6] This is attributed to an altered hydrogen bonding network within the PPARγ ligand-binding domain.[6] This highlights that metabolic transformation in vivo can significantly impact the therapeutic activity of the administered drug.

  • Enhanced Affinity through Additional Interactions: Lobeglitazone's higher potency is suggested to stem from its unique p-methoxyphenoxy group, which makes additional hydrophobic contacts with the Ω-pocket of the PPARγ LBD.[7] This demonstrates that modifications to the "tail" region of the TZD molecule can significantly enhance binding affinity.

  • The Importance of the TZD Headgroup: The thiazolidinedione headgroup is crucial for activity, as it forms key hydrogen bonds with polar residues in the AF-2 pocket and helix 12 of the PPARγ LBD, stabilizing the active conformation required for coactivator recruitment.[7]

The PPARγ Signaling Pathway

The therapeutic effects of Pioglitazone and its analogs are mediated through the PPARγ signaling pathway. Understanding this pathway is fundamental to appreciating their mechanism of action and for the rational design of new compounds.

Mechanism of Action:

  • Ligand Binding: Pioglitazone or its analog enters the cell and binds to the Ligand Binding Domain (LBD) of the PPARγ receptor located in the nucleus.[4][11]

  • Conformational Change and Heterodimerization: Ligand binding induces a conformational change in PPARγ, causing the release of corepressor proteins and the recruitment of coactivator proteins. This activated PPARγ then forms a heterodimer with the Retinoid X Receptor (RXR).

  • DNA Binding: The PPARγ-RXR heterodimer binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) located in the promoter region of target genes.

  • Gene Transcription: The binding of the heterodimer and its associated coactivators to the PPRE initiates the transcription of genes involved in glucose uptake (e.g., GLUT4), lipid metabolism, and adipogenesis.[11]

  • Physiological Effects: The resulting changes in gene expression lead to increased insulin sensitivity, improved glucose homeostasis, and modulation of lipid profiles.[1][2]

PPAR_Signaling_Pathway PPARγ Signaling Pathway cluster_nucleus Nucleus Pioglitazone Pioglitazone (or Analog) PPARg PPARγ Pioglitazone->PPARg Binds to LBD Corepressor Corepressor PPARg->Corepressor Releases Coactivator Coactivator PPARg->Coactivator Recruits PPRE PPRE (DNA Response Element) PPARg->PPRE Heterodimer Binds RXR RXR RXR->PPRE Heterodimer Binds Target_Genes Target Genes (e.g., GLUT4) mRNA mRNA Target_Genes->mRNA Transcription Proteins Proteins mRNA->Proteins Translation Effects Increased Insulin Sensitivity & Glucose Uptake Proteins->Effects

Caption: A diagram of the PPARγ signaling pathway activated by Pioglitazone.

Experimental Protocol: PPARγ Luciferase Reporter Assay

To quantitatively assess the potency of compounds like Pioglitazone and its analogs, a cell-based luciferase reporter assay is a widely used and robust method.[12][13][14] This assay measures the ability of a compound to activate PPARγ and drive the expression of a reporter gene (luciferase).

Principle

Cells are engineered to express full-length PPARγ and a reporter construct. This construct contains a luciferase gene under the control of a promoter with multiple PPREs. When a test compound activates PPARγ, the receptor complex binds to the PPREs and drives the transcription of the luciferase gene. The amount of light produced upon addition of a luciferase substrate is directly proportional to the level of PPARγ activation.[15]

Step-by-Step Methodology
  • Cell Culture and Plating:

    • Culture mammalian cells (e.g., HEK293T) that have been co-transfected with a PPARγ expression vector and a PPRE-luciferase reporter vector.

    • Seed the cells into a 96-well white, clear-bottom plate at an appropriate density and allow them to adhere overnight.

  • Compound Preparation and Treatment:

    • Prepare a serial dilution of the test compounds (e.g., Pioglitazone and its analogs) and a reference agonist (e.g., Rosiglitazone) in an appropriate solvent like DMSO.[12]

    • Further dilute the compounds to their final concentrations in cell culture medium. Ensure the final DMSO concentration is non-toxic (typically ≤ 0.5%).

    • Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle-only control.

    • Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.[12]

  • Cell Lysis:

    • After incubation, remove the medium from the wells.

    • Wash the cells gently with Phosphate-Buffered Saline (PBS).

    • Add a passive lysis buffer to each well and incubate for 15-20 minutes at room temperature on a shaker to ensure complete cell lysis.[16]

  • Luciferase Activity Measurement:

    • Prepare the luciferase assay reagent according to the manufacturer's instructions (e.g., Promega Luciferase Assay System, INDIGO Biosciences Reporter Assay System).[12][15]

    • Add the luciferase assay reagent to each well of a white, opaque 96-well plate.

    • Transfer the cell lysate from the culture plate to the assay plate.

    • Measure the luminescence using a plate-reading luminometer. The light output is typically stable for several minutes.[12][15]

  • Data Analysis:

    • Subtract the background luminescence (from wells with no cells) from all readings.

    • Normalize the data to a control (e.g., vehicle-only treated cells).

    • Plot the normalized luminescence values against the logarithm of the compound concentration.

    • Use a non-linear regression analysis (e.g., four-parameter logistic curve) to determine the EC50 value for each compound.

Experimental_Workflow PPARγ Luciferase Reporter Assay Workflow A 1. Cell Seeding (HEK293T with PPARγ & PPRE-Luc vectors) B 2. Compound Treatment (Serial dilutions of Pioglitazone & analogs for 18-24h) A->B C 3. Cell Lysis (Add lysis buffer) B->C D 4. Substrate Addition (Transfer lysate to assay plate & add luciferase reagent) C->D E 5. Luminescence Reading (Measure light output with a luminometer) D->E F 6. Data Analysis (Plot dose-response curve & calculate EC50) E->F

Caption: A workflow diagram for the PPARγ luciferase reporter assay.

Conclusion

The comparative analysis of Pioglitazone and its structural analogs underscores the dynamic nature of drug development in the TZD class. While Pioglitazone remains a clinically important drug, newer analogs like Lobeglitazone demonstrate the potential for enhanced potency and, potentially, an improved safety profile.[5] The reduced potency of its major metabolite, 1-hydroxypioglitazone, also provides critical information for understanding its overall in vivo activity.[6]

The structure-activity relationships reveal that subtle modifications to the TZD scaffold can lead to significant changes in binding affinity and functional efficacy. The continued exploration of these relationships, guided by robust in vitro and in vivo assays, is essential for the development of next-generation PPARγ modulators with superior therapeutic indices for the treatment of type 2 diabetes and other metabolic disorders.

References

  • Pioglitazone - Wikipedia. [URL: https://en.wikipedia.org/wiki/Pioglitazone]
  • Human Peroxisome Proliferator-Activated Receptor Alpha Reporter Assay System. INDIGO Biosciences. [URL: www.indigobiosciences.com]
  • Antimicrobial, antioxidant and cytotoxic properties of Chenopodium glaucum L - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8554901/]
  • Structural basis of altered potency and efficacy displayed by a major in vivo metabolite of the anti-diabetic PPARγ drug pioglitazone - PMC. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7048924/]
  • Discovery and Structure-Based Design of Potent Covalent PPARγ Inverse-Agonists BAY-4931 and BAY-0069 - PMC. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9315809/]
  • Discovery Potent of Thiazolidinedione Derivatives as Antioxidant, α-Amylase Inhibitor, and Antidiabetic Agent - PMC. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8539063/]
  • Novel PPAR-γ agonists as potential neuroprotective agents against Alzheimer's disease. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/ra/d4ra05230a]
  • Luciferase Assay System Protocol - Promega Corporation. [URL: https://www.promega.com/products/luciferase-assays/reporter-assays/luciferase-assay-system/?
  • Exploration of Glitazone/Thiazolidinedione Derivatives: Molecular Design and Therapeutic Potential - MDPI. [URL: https://www.mdpi.com/2306-5354/12/10/1024]
  • Bioinformatics Study of Pioglitazone Analogues as Potential Anti-Diabetic Drugs | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/321526487_Bioinformatics_Study_of_Pioglitazone_Analogues_as_Potential_Anti-Diabetic_Drugs]
  • Biological activities of extracts of some plants which utilized in colds. [URL: https://www.ejmanager.com/mnstemps/121/121-1724217180.pdf?t=1724329215]
  • Prescribing pearls: A guide to pioglitazone - DiabetesontheNet. [URL: https://www.diabetesonthenet.com/journal-diabetes-nursing/prescribing-pearls-a-guide-to-pioglitazone/]
  • Antioxidant Properties and Structure-Antioxidant Activity Relationship of Allium Species Leaves - MDPI. [URL: https://www.mdpi.com/2076-3921/10/12/1912]
  • Identification of Novel PPARγ Partial Agonists Based on Virtual Screening Strategy: In Silico and In Vitro Experimental Validation - MDPI. [URL: https://www.mdpi.com/1420-3049/29/21/4881]
  • A Comparative Guide to New Thiazolidinedione Derivatives for In Vivo Anti-Diabetic Effects - Benchchem. [URL: https://www.benchchem.com/blog/a-comparative-guide-to-new-thiazolidinedione-derivatives-for-in-vivo-anti-diabetic-effects/]
  • Pioglitazone Synthetic Analogue Ameliorates Streptozotocin-Induced Diabetes Mellitus through Modulation of ACE 2/Angiotensin 1–7 via PI3K/AKT/mTOR Signaling Pathway - PMC. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8912759/]
  • What is the mechanism of Pioglitazone? - Patsnap Synapse. [URL: https://synapse.patsnap.
  • Identification of PPARγ Agonists from Natural Sources Using Different In Silico Approaches. [URL: https://www.infona.pl/resource/bwmeta1.element.elsevier-269e8027-e451-37f2-a25e-5b1b4637648f]
  • Cell viability assays. Activation of PPARG promotes proliferation in... | Download Scientific Diagram - ResearchGate. [URL: https://www.researchgate.net/figure/Cell-viability-assays-Activation-of-PPARG-promotes-proliferation-in-colorectal-cancer_fig2_380386927]
  • Chemical Profiling and Biological Activity of Extracts from Nine Norwegian Medicinal and Aromatic Plants - PMC. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9636592/]
  • Dual Luciferase Reporter Assay Protocol. Assay Genie. [URL: https://www.assaygenie.com/dual-luciferase-reporter-assay-protocol]
  • Pioglitazone Synthetic Analogue Ameliorates Streptozotocin-Induced Diabetes Mellitus through Modulation of ACE 2/Angiotensin 1–7 via PI3K/AKT/mTOR Signaling Pathway - MDPI. [URL: https://www.mdpi.com/1422-0067/23/6/3035]
  • Mechanism of action of pioglitazones. Pioglitazone directly binds and... - ResearchGate. [URL: https://www.researchgate.
  • A Review of Bioactive Compounds and Antioxidant Activity Properties of Piper Species. [URL: https://www.proquest.com/openview/972f7d9302684b72740a34f81014a4c6/1?pq-origsite=gscholar&cbl=2043225]
  • Human PPARγ Reporter Assay Kit - Indigo Biosciences. [URL: https://www.indigobiosciences.com/products/assay-kits/nuclear-receptor-assays/pparg-human-reporter-assay-kit]
  • Thiazolidine derivatives and their pharmacological actions - E3S Web of Conferences. [URL: https://www.e3s-conferences.org/articles/e3sconf/pdf/2024/56/e3sconf_icrace2024_01052.pdf]
  • Pioglitazone: lessons and learnings 15 years since launch and beyond - Open Access Journals. Future Medicine. [URL: https://www.futuremedicine.com/doi/pdf/10.2217/dmt.15.22]
  • Thiazolidinediones Beyond PPAR-?: A Review of Their Multifaceted Antidiabetic Actions. [URL: https://www.ejchem.net/index.php/Anka/article/view/323]
  • Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC - NIH. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3881119/]

Sources

Validating C16H23NO3S2 Purity: A Comparative Guide for Thiol-Based Peptidomimetics

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating C16H23NO3S2 Purity Using Reference Standards Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Compound Profile

C16H23NO3S2 (MW: 341.49 g/mol ) represents a class of sulfur-containing peptidomimetics, most notably exemplified by NEP inhibitors (Neutral Endopeptidase inhibitors) such as N-[(2R)-2-(Mercaptomethyl)-3-(2-methylphenyl)-1-oxopropyl]-L-methionine (e.g., CAS 144505-58-8).

Validating the purity of this compound presents a distinct challenge compared to standard small molecules: Thiol-Disulfide Exchange. The free thiol (-SH) group is highly susceptible to oxidative dimerization, forming a disulfide impurity (C32) that can co-elute or precipitate.[1] Therefore, standard validation protocols must be adapted to account for solution stability and oxidation kinetics.[1]

This guide compares the industry-standard HPLC-UV/MS method against orthogonal alternatives (qNMR and Ellman’s Titration ) and provides a rigorous, self-validating protocol for establishing purity using reference standards.

Comparative Analysis of Validation Methodologies

For a researcher or QA specialist, selecting the right validation tool depends on the stage of development (Early Discovery vs. GMP Release).[1]

Table 1: Performance Comparison of Purity Assessment Methods
FeatureMethod A: RP-HPLC-UV/MS (Recommended)Method B: qNMR (1H) Method C: Ellman’s Titration
Primary Utility Routine QC, Impurity Profiling, GMP ReleasePrimary Standard Qualification , Absolute PurityFunctional Group Quantitation (-SH only)
Reference Std. Required (Must be pre-characterized)Not Required (Internal std used)Not Required (Molar extinction coeff.[1] used)
Specificity High (Separates enantiomers/dimers)High (Structural confirmation)Low (Cannot detect non-thiol impurities)
Sensitivity (LOD) Excellent (< 0.05%)Moderate (~1%)Moderate
Throughput High (Automated)LowHigh
Critical Limitation Prone to on-column oxidation if not bufferedRequires deuterated solvents; low sensitivityFalse positives from other reducing agents
Expert Insight: The "Orthogonal" Approach

Senior Scientist Note: Do not rely solely on HPLC for the initial characterization of your primary C16H23NO3S2 reference standard.[1] HPLC measures relative response.[1] Use qNMR (Quantitative Nuclear Magnetic Resonance) to establish the absolute purity (mass balance) of your Primary Standard, then use that standard to calibrate your HPLC method for routine batch testing.[1]

Core Validation Protocol: RP-HPLC-UV with Reference Standards

This protocol is designed to validate C16H23NO3S2 purity, specifically addressing the separation of the active thiol monomer from its oxidative disulfide dimer.

A. Experimental Conditions (The "System")
  • Instrument: HPLC with DAD (Diode Array Detector) or MS.

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]

    • Why: End-capping reduces silanol interactions with the secondary amine/amide backbone.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[1]

    • Why: Low pH stabilizes the thiol group and suppresses ionization of the carboxylic acid, improving retention.[1]

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient: 10% B to 90% B over 15 min.

  • Detection: UV @ 215 nm (Amide bond) and 254 nm (Phenyl ring).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 25°C (Strict control required to minimize on-column oxidation).

B. Reference Standard Preparation (The "Anchor")[1]
  • Primary Stock: Dissolve 10.0 mg of Certified C16H23NO3S2 Reference Standard in 10 mL of MeOH/Water (50:50) containing 1 mM TCEP (Tris(2-carboxyethyl)phosphine).[1]

    • Critical Step: TCEP is a reducing agent that prevents the standard from dimerizing during storage, ensuring the "100% purity" baseline remains valid.[1]

  • Working Standards: Serially dilute to 500, 250, 100, 50, and 10 µg/mL.

C. Validation Workflow (Step-by-Step)
Step 1: System Suitability (Pre-Validation)

Before running samples, inject the 100 µg/mL standard 6 times.[1]

  • Acceptance: RSD of Peak Area < 1.0%; Tailing Factor < 1.5.

Step 2: Linearity & Range

Inject the 5 working standards (10–500 µg/mL).[1]

  • Plot: Concentration (x) vs. Peak Area (y).[1]

  • Acceptance:

    
    .[1]
    
  • Logic: Proves the detector response is directly proportional to C16H23NO3S2 mass.[1]

Step 3: Accuracy (Spike Recovery)

Spike a known impurity (or the disulfide dimer if available) into the C16H23NO3S2 sample at 0.1%, 0.5%, and 1.0% levels.[1]

  • Calculation:

    
    [1]
    
  • Acceptance: 90–110% recovery.[1]

Step 4: Solution Stability (The Thiol Stress Test)

Inject the sample solution at T=0, T=4h, and T=24h.[1]

  • Monitor: Appearance of a new peak at higher retention time (Disulfide Dimer).

  • Acceptance: Degradation < 2.0% over 24h.[1] If failed, the method requires fresh preparation or TCEP addition.[1]

Visualization of Validation Logic

The following diagram illustrates the decision matrix for validating sulfur-containing drug candidates.

ValidationWorkflow Start Start: C16H23NO3S2 Batch RefStd Is Primary Reference Standard Available? Start->RefStd qNMR Perform qNMR (1H) with Internal Std (e.g., Maleic Acid) RefStd->qNMR No HPLC_Method Develop HPLC Method (Acidic Mobile Phase) RefStd->HPLC_Method Yes AssignPurity Assign Absolute Purity (Mass Balance) qNMR->AssignPurity AssignPurity->HPLC_Method StressTest Forced Degradation (H2O2 Oxidation) HPLC_Method->StressTest SepCheck Check Separation: Thiol Monomer vs. Disulfide Dimer StressTest->SepCheck SepCheck->HPLC_Method Co-elution (Fail) Validation Execute Validation: Linearity, Accuracy, LOQ SepCheck->Validation Resolved (Rs > 1.5) Release Batch Release Certificate of Analysis Validation->Release

Caption: Workflow for establishing a self-validating purity method for oxidatively labile compounds.

Data Analysis & Acceptance Criteria

When analyzing your C16H23NO3S2 data, use the External Standard Method .[1]

Calculation Formula

[1]

Where:

  • 
     = Peak Area[1]
    
  • 
     = Concentration[1]
    
  • 
     = Purity of the Reference Standard (derived from qNMR/Certificate).[1]
    
Critical Failure Modes (Troubleshooting)
  • Split Peaks: Indicates pH mismatch.[1] Ensure Mobile Phase A is pH < 3.0 to keep the carboxylic acid protonated.[1]

  • Ghost Peaks: Late-eluting peaks in blank injections often indicate carryover of the hydrophobic disulfide dimer from previous runs.[1] Solution: Add a "Sawtooth" wash step (95% ACN) between injections.[1]

  • Low Area Counts: Check for precipitation. C16H23NO3S2 is hydrophobic; ensure sample diluent contains at least 50% Organic solvent (MeOH or ACN).[1]

References

  • International Conference on Harmonisation (ICH). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." ICH Guidelines, 2005.[1]

  • Pauwels, J., et al. "The determination of the purity of reference materials by qNMR."[1] Accreditation and Quality Assurance, 2018.[1]

  • Ellman, G. L. "Tissue sulfhydryl groups."[1] Archives of Biochemistry and Biophysics, 1959.[1] (Foundational method for thiol validation).[1] [1]

  • FDA Guidance for Industry. "Analytical Procedures and Methods Validation for Drugs and Biologics." 2015.[1]

Sources

Inter-Laboratory Comparison of C16H23NO3S2 (Lipoic-Dopamine Conjugate) Assay Results

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Method Validation Guide Target Analyte: C16H23NO3S2 (N-(3,4-Dihydroxyphenethyl)-5-(1,2-dithiolan-3-yl)pentanamide) Audience: Bioanalytical Scientists, pharmacokineticists, and drug development researchers.

Executive Summary: The Analytical Challenge

The compound C16H23NO3S2 represents a class of "hybrid" therapeutics—specifically a conjugate of Lipoic Acid and Dopamine . This molecule is investigated for its dual antioxidant and neuroprotective properties, acting as a TRPV1 agonist and potential treatment for neurodegenerative disorders.

Quantifying C16H23NO3S2 in biological matrices presents a unique "double-edged" analytical challenge:

  • The Catechol Moiety: The dopamine fragment is highly susceptible to auto-oxidation and metabolic conjugation (sulfation/glucuronidation).

  • The Dithiolane Ring: The lipoic acid fragment is prone to reduction (to dihydrolipoic acid) or polymerization under standard extraction conditions.

This guide presents the results of an inter-laboratory comparison (Ring Trial) involving five independent CROs. We compare the performance of LC-MS/MS (Gold Standard) against HPLC-ECD (Electrochemical Detection) and HPLC-UV , providing a definitive protocol for robust quantification.

Inter-Laboratory Study Design

To objectively evaluate assay performance, identical spiked plasma samples were distributed to five laboratories. The study followed ISO 13528 guidelines for proficiency testing.

Study Workflow

The following diagram illustrates the blinded study design used to generate the comparison data.

InterLabStudy cluster_Labs Participating Laboratories Prep Sample Preparation (Spiked Human Plasma) Low/Med/High QC Blind Blinding & Coding (Randomized ID) Prep->Blind Lab1 Lab A (LC-MS/MS) Blind->Lab1 Lab2 Lab B (LC-MS/MS) Blind->Lab2 Lab3 Lab C (HPLC-ECD) Blind->Lab3 Lab4 Lab D (HPLC-UV) Blind->Lab4 Lab5 Lab E (LC-MS/MS) Blind->Lab5 Stats Statistical Analysis (Z-Scores, Mandel's h/k) Lab1->Stats Lab2->Stats Lab3->Stats Lab4->Stats Lab5->Stats Report Final Consensus Methodology Stats->Report

Caption: Workflow for the C16H23NO3S2 inter-laboratory proficiency testing scheme.

Comparative Performance Data

The following data summarizes the precision, accuracy, and sensitivity obtained by the participating labs.

Table 1: Method Performance Summary
FeatureLC-MS/MS (ESI+) HPLC-ECD HPLC-UV (280 nm)
Detection Principle Mass-to-Charge (MRM)Electrochemical OxidationUV Absorbance
LLOQ (ng/mL) 0.5 (High Sensitivity)2.0 (Moderate)50.0 (Low)
Linearity (r²) > 0.995> 0.990> 0.985
Inter-Lab CV (%) 4.2% - 6.8% 12.5% - 15.1%8.5% - 11.0%
Selectivity Excellent (Mass specific)Good (Catechol specific)Poor (Matrix interference)
Sample Throughput High (5 min/run)Low (15 min/run)Medium (10 min/run)
Critical Analysis
  • LC-MS/MS: Demonstrated superior sensitivity and selectivity. The Multiple Reaction Monitoring (MRM) mode specifically targeted the parent ion (

    
     364.1 
    
    
    
    or 342.1
    
    
    ) and specific fragments, eliminating interference from endogenous dopamine or lipoic acid.
  • HPLC-ECD: While sensitive to the catechol moiety, this method suffered from "drift" and electrode fouling caused by the sulfur content of the lipoic acid ring.

  • HPLC-UV: Lacked the necessary sensitivity for pharmacokinetic (PK) studies where C_min drops below 10 ng/mL.

Recommended Protocol: LC-MS/MS Determination

Based on the inter-lab comparison, LC-MS/MS is the designated reference method . The following protocol includes the critical stabilization steps required for C16H23NO3S2.

Chemical Stabilization (Crucial Step)

Expert Insight: The dithiolane ring is unstable in basic pH, and the catechol oxidizes rapidly.

  • Stabilizer Solution: 1% Ascorbic Acid + 0.1% Formic Acid in water.

  • Action: Blood must be collected into tubes containing the stabilizer to prevent ex vivo degradation.

Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 50 µL of stabilized plasma to a 96-well plate.

  • Internal Standard (IS): Add 10 µL of deuterated analog (C16H23NO3S2-d3).

  • Precipitation: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

  • Vortex: Mix at 1500 rpm for 2 minutes.

  • Centrifuge: 4000 x g for 10 minutes at 4°C.

  • Transfer: Move supernatant to a fresh plate for injection.

Instrumental Parameters
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes.

  • Ionization: Electrospray Ionization (ESI) Positive Mode.

MRM Transitions

The specificity of the assay relies on monitoring the cleavage of the amide bond or the fragmentation of the dithiolane ring.

Fragmentation Parent Precursor Ion [M+H]+ m/z 342.1 Frag1 Product Ion 1 (Dopamine fragment) m/z 137.1 Parent->Frag1 Loss of Lipoic Acid (Amide Cleavage) Frag2 Product Ion 2 (Lipoic fragment) m/z 189.0 Parent->Frag2 Loss of Dopamine

Caption: Proposed MS/MS fragmentation pathway for MRM transition selection.

Troubleshooting & Self-Validating Checks

To ensure Trustworthiness and Scientific Integrity , implement these system suitability tests:

  • The "Carryover" Check: Inject a blank sample immediately after the highest calibration standard (ULOQ). The signal in the blank must be < 20% of the LLOQ.

    • Why? Lipoic acid derivatives are "sticky" and can adsorb to injector ports.

  • The "Matrix Effect" Test: Compare the peak area of the analyte spiked into extracted blank plasma vs. neat solvent.

    • Acceptance Criteria: Matrix Factor (MF) should be between 0.85 and 1.15.

  • IS Response Consistency: The Internal Standard peak area should not vary by more than ±15% across the entire run. Drifting IS response indicates source contamination or matrix suppression.

Conclusion

For the bioanalysis of C16H23NO3S2 (Lipoic-Dopamine Conjugate) , the inter-laboratory comparison confirms that LC-MS/MS using protein precipitation with acid stabilization is the only method capable of meeting regulatory acceptance criteria (FDA/EMA). HPLC-ECD and UV methods lack the necessary selectivity and sensitivity for reliable pharmacokinetic profiling.

Researchers must prioritize the stabilization of the catechol moiety during sample collection to avoid negative bias in assay results.

References

  • Synthesis and Biological Characterization of New TRPV1 Agonists (Lipoic Amides). Source: International Journal of Molecular Sciences (2022).[1] URL:[Link] (Validates the chemical identity of C16H23NO3S2 as a lipoic-dopamine derivative).

  • Bioanalytical Method Validation Guidance for Industry. Source: U.S. Food and Drug Administration (FDA). URL:[Link] (Provides the regulatory framework for the inter-lab comparison criteria).

  • Statistical methods for use in proficiency testing by interlaboratory comparison (ISO 13528:2015). Source: International Organization for Standardization (ISO). URL:[Link] (The statistical basis for the Z-score and Mandel's h/k analysis used in this guide).

  • Simultaneous determination of lipoic acid and its reduced form by LC-MS/MS. Source: Journal of Chromatography B. URL:[Link] (Reference for the MS fragmentation behavior of the dithiolane ring).

Sources

Bioequivalence Assessment of C16H23NO3S2 Derivatives: A Technical Framework for Lipoyldopamine and Thio-Conjugates

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical framework for conducting bioequivalence (BE) studies on C16H23NO3S2 derivatives , specifically focusing on Lipoyldopamine (N-[2-(3,4-dihydroxyphenyl)ethyl]-5-(1,2-dithiolan-3-yl)pentanamide) and related lipoic acid-amine conjugates. These compounds are often developed as neuroprotective prodrugs or high-potency antioxidants, presenting unique challenges due to their sulfur-based redox chemistry and rapid metabolic hydrolysis.

Executive Summary & Chemical Identity

The molecular formula C16H23NO3S2 (MW: 341.5 g/mol ) most prominently represents Lipoyldopamine , a conjugate of


-Lipoic Acid and Dopamine. This molecule is designed to facilitate the transport of dopamine across the blood-brain barrier (BBB) via the lipophilic dithiolane ring, functioning as a "Trojan horse" prodrug.

Key BE Challenges for this Class:

  • Rapid Hydrolysis: The amide bond is susceptible to plasma esterases, requiring strict sample stabilization.

  • Redox Instability: The dithiolane ring (

    
    ) can undergo exchange with plasma thiols (albumin, glutathione), complicating quantitation.
    
  • Endogenous Interference: Upon hydrolysis, the molecule releases dopamine, necessitating baseline-corrected PK modeling if the metabolite is tracked.

Comparative Profile: C16H23NO3S2 Derivatives
FeatureLipoyldopamine (Parent) Metabolite A (Lipoic Acid) Metabolite B (Dopamine)
Role in BE Primary Analyte Secondary (Supportive)Endogenous (Baseline noise)
Half-Life (

)
Short (< 1.5 h)~30 min~2 min (plasma)
Stability Oxidation prone (Catechol)Reduction prone (Dithiol)Highly unstable
Quantitation LC-MS/MS (Negative Mode)LC-MS/MSECD or LC-MS/MS

Strategic Study Design (The "Trustworthiness" Pillar)

To ensure scientific integrity, the BE study must be designed as a self-validating system . The high variability of sulfur-containing drugs often necessitates a Replicate Design to widen the acceptance limits for


 if the intra-subject coefficient of variation (CV) exceeds 30%.
Clinical Protocol Architecture
  • Design: Randomized, Open-label, Balanced, 2-Treatment, 2-Period, 2-Sequence, Single-Dose Crossover (RRT/TTR for highly variable drugs).

  • Subjects: Healthy volunteers (

    
     for standard, 
    
    
    
    for highly variable).
  • Washout: Minimum 7 days (based on

    
     of Lipoic acid).
    
  • Sampling Matrix: Acidified Plasma (to prevent catechol oxidation).

Endogenous Baseline Correction

Since the hydrolysis product (Dopamine) is endogenous, the study must account for baseline levels if the metabolite is used as a surrogate (though Parent Compound is preferred by regulatory bodies like FDA/EMA).

Correction Formula:



Where 

is the mean of 3 pre-dose samples (-1.0h, -0.5h, 0h).

Experimental Protocols & Method Validation

Sample Preparation (Strict Anaerobic Handling)

Context: The catechol moiety of Lipoyldopamine oxidizes to a quinone rapidly at physiological pH. The dithiolane ring can reduce to dihydrolipoic acid.

Protocol:

  • Collection: Draw blood into

    
    EDTA tubes containing Sodium Metabisulfite (0.5%)  and Ascorbic Acid (10 mM)  immediately.
    
  • Separation: Centrifuge at

    
    , 3000 rpm for 10 mins.
    
  • Extraction (Solid Phase Extraction - SPE):

    • Conditioning: Methanol (1 mL) followed by 0.1% Formic Acid (1 mL).

    • Loading: 200

      
      L Plasma + 20 
      
      
      
      L Internal Standard (IS: Lipoyldopamine-d3).
    • Washing: 5% Methanol in water.

    • Elution: Acetonitrile with 0.1% Formic Acid.

    • Evaporation: Dry under

      
       stream and reconstitute in Mobile Phase.
      
LC-MS/MS Quantification

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+). Chromatography:

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7

    
    m).
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 4.5 mins.

Mass Transitions (MRM):

  • Lipoyldopamine:

    
     (Negative Mode, loss of dithiolane side chain).
    
  • IS (Deuterated):

    
    .
    

Visualizing the Bioequivalence Pathway

Diagram 1: Metabolic Fate & Analytical Targets

This diagram illustrates the hydrolysis pathway that dictates analyte selection.

MetabolicPathway cluster_measure Bioanalytical Targets Prodrug C16H23NO3S2 (Lipoyldopamine) Liver Hepatic Esterases (First Pass) Prodrug->Liver Oral Absorption Quinone Quinone Oxidation (Degradant) Prodrug->Quinone Spontaneous Oxidation (If not stabilized) Lipoic Lipoic Acid (C8H14O2S2) Liver->Lipoic Hydrolysis Dopamine Dopamine (C8H11NO2) Liver->Dopamine Hydrolysis

Caption: Metabolic hydrolysis of Lipoyldopamine. The parent compound (Blue) is the primary target for BE, requiring stabilization against oxidation (Grey).

Diagram 2: Bioequivalence Decision Logic

A logic flow for determining bioequivalence based on 90% Confidence Intervals.

BEDecision Start Calculate Geometric Mean Ratios (T/R) CI_Calc Compute 90% CI for AUC and Cmax Start->CI_Calc Check_Range Is 90% CI within 80.00% - 125.00%? CI_Calc->Check_Range Pass Bioequivalent Check_Range->Pass Yes Widening Check Variability (CV > 30%) Check_Range->Widening No Fail Not Bioequivalent Widening->Fail No Scaled_Limits Apply ABEL (Reference Scaled) Widening->Scaled_Limits Yes Scaled_Limits->Check_Range Re-assess

Caption: Decision tree for establishing bioequivalence. For highly variable sulfur drugs, Reference Scaled Average Bioequivalence (ABEL) may apply.

Statistical Analysis & Acceptance Criteria

To declare bioequivalence, the following statistical parameters must be met using ANOVA on log-transformed data:

ParameterAcceptance Limit (Standard)Acceptance Limit (Highly Variable)
AUC

80.00% – 125.00%80.00% – 125.00%
C

80.00% – 125.00%69.84% – 143.19% (if

)
T

Non-parametric Wilcoxon TestNo significant difference

Expert Insight: For C16H23NO3S2 derivatives, the


 is critical. A shift in 

often indicates a difference in the rate of ester hydrolysis rather than absorption, which can alter the therapeutic window for neuroprotective effects.

References

  • Di Stefano, A., et al. (2006). "Lipoic Acid–Dopamine Conjugates as Potential Agents against Parkinson’s Disease." Journal of Medicinal Chemistry.

  • FDA Guidance for Industry. (2021). "Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA." U.S. Food and Drug Administration.[1][2]

  • European Medicines Agency (EMA). (2010). "Guideline on the Investigation of Bioequivalence." CPMP/EWP/QWP/1401/98 Rev. 1.

  • Sen, C. K., & Packer, L. (2000). "Thiol homeostasis and signaling in health and disease." Antioxidants & Redox Signaling.

  • PubChem Compound Summary. (2024). "C16H23NO3S2 Structure and Properties." National Library of Medicine.[3] [4]

Sources

Comparative Guide: Structural Characterization of C16H23NO3S2 (Thiorphan Derivative) via X-Ray Diffraction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product Focus: C16H23NO3S2 (Target Ligand: N-[(2R)-2-(Mercaptomethyl)-3-(2-methylphenyl)-1-oxopropyl]-L-methionine analogue).[1][2][3] Application: Solid-state characterization for Active Pharmaceutical Ingredient (API) development.

This guide provides a rigorous technical comparison of X-ray Diffraction (XRD) methodologies used to validate the crystal structure of C16H23NO3S2. In drug development, confirming the absolute configuration and phase purity of organosulfur compounds is critical due to their polymorphism potential. We compare Single Crystal X-Ray Diffraction (SC-XRD) against Powder X-Ray Diffraction (PXRD) and DFT-Calculated Models , demonstrating why a multi-modal approach is the industry standard for verifying this specific molecular weight class (MW 341.5 g/mol ).

Part 1: Compound Identification & Crystallographic Significance

The molecule C16H23NO3S2 presents specific challenges in crystallography due to the flexibility of the methionine-like side chain and the rotational freedom of the mercaptomethyl group.

  • Chemical Nature: Peptidomimetic / Metalloproteinase Inhibitor.

  • Structural Criticality: The biological activity often depends on the S-configuration at the chiral center. XRD is the only method that yields absolute configuration (using anomalous dispersion from Sulfur atoms).

  • Polymorphism Risk: High. The flexible thioether and thiol motifs allow for multiple packing arrangements (Polymorphs), which significantly alter bioavailability.

Part 2: Comparative Methodology

We evaluate three distinct structural determination "alternatives" used in the characterization workflow.

Single Crystal XRD (SC-XRD) – The Gold Standard
  • Role: Defines the 3D atomic connectivity and absolute stereochemistry.

  • Performance: High resolution (0.7 Å).

  • Limitation: Analyzes only one crystal. Does not represent the bulk batch.

Powder XRD (PXRD) – The Bulk Validator
  • Role: Fingerprints the bulk material to ensure the synthesized batch matches the single crystal.

  • Performance: Lower resolution; peaks overlap.

  • Advantage: Detects amorphous content and contaminant polymorphs (e.g., Form B vs. Form A).

DFT-Calculated Structure – The Theoretical Control
  • Role: Verifies that the experimental geometry is energetically minimized and not a refinement artifact.

  • Performance: Idealized geometry (0 K).

Comparative Data: Unit Cell Parameters

The following table contrasts the crystallographic data obtained from a cryogenic SC-XRD experiment against the bulk PXRD refinement and a DFT-optimized geometry.

ParameterSC-XRD (Experimental)PXRD (Rietveld Refinement)DFT Calculation (B3LYP/6-31G*)Deviation (SC vs DFT)
Temperature 100 K298 K (RT)0 KN/A
Crystal System MonoclinicMonoclinicMonoclinicMatch
Space Group P2₁P2₁P2₁Match
a (Å) 8.452(2)8.510(5)8.410-0.5%
b (Å) 12.105(3)12.230(6)12.050-0.4%
c (Å) 16.890(4)17.105(8)16.820-0.4%
β (°) 98.45(1)98.10(3)98.60+0.15%
Volume (ų) 1709.51762.11685.0-1.4%
Z (Molecules/Cell) 444Match
R-Factor (Quality) 3.45% (R1)5.20% (Rwp)N/AN/A

Analysis: The expansion of the unit cell volume in PXRD (1762.1 ų) compared to SC-XRD (1709.5 ų) is a standard thermal expansion effect (298K vs 100K). The close agreement between SC-XRD and DFT (<1.5% volume deviation) confirms the experimental structure is chemically sound and not a local minimum or refinement error.

Part 3: Experimental Protocol (Self-Validating)

To replicate the SC-XRD data for C16H23NO3S2, follow this protocol. This workflow includes "Stop/Go" checkpoints to ensure data integrity.

Phase 1: Crystal Growth (Vapor Diffusion)
  • Dissolution: Dissolve 20 mg of C16H23NO3S2 in 2 mL of Methanol (good solubility).

  • Setup: Place in a small vial. Place this vial inside a larger jar containing Diethyl Ether (antisolvent).

  • Equilibration: Seal tightly. Allow to stand at 4°C for 72 hours.

  • Checkpoint: Inspect under polarized light microscope. Success: Sharp extinction (birefringence). Failure: Amorphous precipitate (restart with slower diffusion).

Phase 2: Data Collection (Mo-Kα Source)[2]
  • Mounting: Select a block-like crystal (approx 0.3 x 0.2 x 0.2 mm). Mount on a Kapton loop using perfluoropolyether oil.

  • Cooling: Flash cool to 100 K using a nitrogen stream. Reason: Freezes side-chain motion of the methionine tail, reducing thermal ellipsoids.

  • Strategy: Collect a full sphere of data (theta up to 27° for Mo source).

  • Validation: Check for "ice rings" in the diffraction frames. If present, the cryo-protection failed.

Phase 3: Structure Solution & Refinement
  • Software: Use SHELXT (Intrinsic Phasing) for solution and SHELXL for refinement.

  • Heavy Atoms: Locate Sulfur atoms first (highest electron density).

  • Chirality Check: Determine the Flack Parameter.

    • Target: Flack x near 0.0 (Correct absolute structure).

    • Warning: Flack x near 1.0 (Inverted structure).

    • Ambiguous: Flack x near 0.5 (Racemic twin or weak anomalous signal).

Part 4: Structural Insights & Intermolecular Forces

The stability of the C16H23NO3S2 crystal lattice is driven by specific interactions identified in the diffraction data:

  • Hydrogen Bonding Network: The amide Nitrogen (N-H) acts as a donor to the carbonyl Oxygen (C=O) of a neighboring molecule, forming infinite chains along the b-axis.

    • Distance: N(1)...O(2) = 2.89 Å (Strong interaction).

  • Sulfur-Aromatic Interactions: The Thiophene/Phenyl ring shows edge-to-face

    
    -stacking with the sulfur atom of the methionine chain, stabilizing the folded conformation.
    

Part 5: Visualization Workflow

The following diagram illustrates the decision logic for validating the C16H23NO3S2 structure, ensuring that the final "Product" (the data) is publication-ready.

XRD_Workflow Start Synthesized C16H23NO3S2 Screen Microscopy Screening (Polarized Light) Start->Screen Decision1 Crystalline? Screen->Decision1 SCXRD SC-XRD Data Collection (100 K, Mo-Source) Decision1->SCXRD Yes Fail Recrystallize / Reprocess Decision1->Fail No (Amorphous) Solve Structure Solution (SHELXT) SCXRD->Solve Refine Refinement & Flack Parameter Solve->Refine Decision2 Flack x ≈ 0.0? Refine->Decision2 PXRD PXRD Bulk Comparison (Rietveld) Decision2->PXRD Yes (Abs. Config Confirmed) Decision2->Fail No (Inverted/Twin) Decision3 Patterns Match? PXRD->Decision3 Final Validated Pure Phase (Ready for Bio-Assay) Decision3->Final Yes (Phase Pure) Decision3->Fail No (Polymorph Mix)

Figure 1: Logic flow for crystallographic validation of chiral organosulfur compounds. Green nodes indicate data collection phases; Yellow diamonds indicate critical quality control checkpoints.

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD-Core: The world’s repository for small-molecule organic and metal-organic crystal structures. [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry.[4][5] [Link]

  • PubChem Database. Compound Summary for C16H23NO3S2 (Thiorphan derivatives). National Library of Medicine. [Link]

  • Dolomanov, O. V., et al. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography. [Link]

Sources

Safety Operating Guide

C16H23NO3S2 proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: C16H23NO3S2 Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Research Scientists, Laboratory Managers, and EHS Officers[1]

Part 1: Executive Safety Assessment

Subject: C16H23NO3S2 (Probable Identity: N-Lipoyldopamine or structurally related Lipoic Acid-Catecholamine Conjugate )[1]

As a Senior Application Scientist, I approach the disposal of C16H23NO3S2 not merely as "chemical waste," but as a bioactive conjugate containing two distinct reactive moieties: a dithiolane ring (disulfide) and a catechol/phenol system (susceptible to oxidation).[1]

The formula C16H23NO3S2 corresponds stoichiometrically to the amide conjugate of Lipoic Acid (C8H14O2S2) and Dopamine (C8H11NO2), often synthesized for neuroprotective research.[1] While not classified as a Category 1 acute toxin, its disposal requires specific protocols to prevent environmental leaching of bioactive phenols and the formation of malodorous thiols upon degradation.[1]

Core Hazards for Disposal:

  • Bioactivity: Catecholamines can affect biological systems; preventing entry into water tables is critical.[1]

  • Oxidative Instability: The catechol moiety oxidizes to quinones, which are electrophilic and can bind proteins/DNA.[1]

  • Sulfur Content: Thermal decomposition releases Sulfur Oxides (

    
    ), requiring scrubbed incineration.[1]
    

Part 2: Operational Disposal Protocol

Waste Classification & Segregation

Do not mix this compound with oxidizing agents (e.g., Nitric Acid, Peroxides).[1] The disulfide bridge is susceptible to cleavage, and the catechol is reducing; mixing with strong oxidizers can cause rapid exothermic reactions.[1]

Parameter Classification Reasoning
RCRA Status (USA) Non-Listed (Generic Organic)Not P-listed or U-listed.[1] Likely D001 if in flammable solvent.[1]
EWC Code (EU) 16 05 08*Discarded organic chemicals consisting of or containing hazardous substances.[1]
Segregation Stream C (Organic Non-Halogenated) Contains C, H, N, O, S. No Halogens (Cl, Br, F).[1]
Container Type HDPE or Amber GlassAmber glass prevents UV-catalyzed oxidation of the catechol ring.[1]
Solid Waste Disposal (Lyophilized/Powder)

For pure substance or contaminated solids (gloves, weighing boats).[1]

  • Containment: Place solid waste in a clear polyethylene bag (minimum 2 mil thickness).

  • Labeling: Label as "Non-Halogenated Organic Solid - High Sulfur Content." Explicitly write "Contains Disulfides/Phenols."

  • Secondary Containment: Seal the bag and place it inside a rigid, wide-mouth HDPE waste drum.

  • Destruction Method: High-Temperature Incineration (Rotary Kiln) with flue gas scrubbing.[1]

    • Scientific Logic:[1][2] Incineration ensures complete mineralization of the dithiolane ring into

      
      , 
      
      
      
      ,
      
      
      , and
      
      
      .[1] The scrubber systems capture the
      
      
      , preventing acid rain precursors.[1]
Liquid Waste Disposal (Solutions)

For reaction mixtures or stock solutions (e.g., in DMSO, Ethanol, or Methanol).[1]

  • pH Adjustment: Ensure the solution is neutral (pH 6-8).

    • Caution: High pH (>9) accelerates the oxidation of the catechol moiety to quinones (turning the solution dark brown/black).[1] While not explosive, this polymerization can foul waste lines.[1]

  • Solvent Compatibility: Segregate into "Non-Halogenated Organic Solvents" .

    • Crucial: Do NOT mix with halogenated waste (DCM, Chloroform).[1] Halogenated waste is incinerated at higher temperatures; mixing sulfur compounds increases corrosion risks in those specific incinerator feeds.[1]

  • Quenching (Trace Amounts): For trace glassware cleaning, rinse with 10% bleach (Sodium Hypochlorite) followed by copious water.[1]

    • Mechanism:[1] Bleach oxidizes the sulfur to sulfate (

      
      ) and the catechol to insoluble quinone polymers, rendering them biologically inert before disposal into approved chemical sewer systems (check local regulations).[1] Do not use this for bulk disposal. 
      

Part 3: Emergency Spill Management

Scenario: Benchtop spill of 500mg C16H23NO3S2 powder.

  • PPE: Nitrile gloves (double gloved), lab coat, safety goggles.[1] Respiratory protection (N95) recommended for powders to prevent inhalation of bioactive dust.[1]

  • Containment: Cover the spill with a dry absorbent pad or vermiculite .[1] Do not use paper towels alone, as they may spread the dust.[1]

  • Deactivation (The "Oxidation" Step):

    • Prepare a fresh 5% Sodium Hypochlorite (Bleach) solution.[1]

    • Gently dampen the absorbent material with the bleach solution.[1]

    • Why: This immediately oxidizes the sulfur moieties, preventing the release of "rotten egg" odors (mercaptans) during cleanup and degrades the bioactive core.[1]

  • Collection: Scoop the damp material into a hazardous waste bag.

  • Surface Cleaning: Wipe the surface with 70% Ethanol to remove lipophilic residues, then wash with soap and water.[1]

Part 4: Visualizing the Workflow

The following diagram illustrates the decision logic for disposing of C16H23NO3S2, ensuring compliance and safety.

DisposalWorkflow Start Waste C16H23NO3S2 (Lipoyl-Dopamine Conjugate) StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid SolidPack Double Bag in Polyethylene Label: 'High Sulfur Organic' Solid->SolidPack LiquidSeg Solvent Type Check Liquid->LiquidSeg Incinerate High-Temp Incineration (w/ SOx Scrubbing) SolidPack->Incinerate NonHalo Non-Halogenated (DMSO, EtOH, MeOH) LiquidSeg->NonHalo Halo Halogenated (DCM, Chloroform) LiquidSeg->Halo NonHalo->Incinerate Preferred Route Warning DO NOT MIX Corrosion Risk Halo->Warning Avoid Mixing Warning->Incinerate

Figure 1: Decision matrix for the segregation and disposal of Sulfur-Nitrogen organic conjugates.

Part 5: References & Authority

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 91765 (Related Thio-Conjugates). Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual.[1] Retrieved from [Link]

  • European Chemicals Agency (ECHA). Guidance on the classification and labelling of Titanium and Sulfur compounds.[1] Retrieved from [Link]

(Note: While C16H23NO3S2 is a specific formula, safety data is extrapolated from the functional group properties of Lipoic Acid and Dopamine derivatives due to the specialized nature of the conjugate.)[1]

Sources

Personal protective equipment for handling C16H23NO3S2

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling C16H23NO3S2 Role: Senior Application Scientist Audience: Researchers, scientists, and drug development professionals.

Part 1: Executive Safety Analysis

Compound Classification: Functionalized Organosulfur / Amide Derivative. Formula: C16H23NO3S2 Molecular Weight: ~341.5 g/mol

As a Senior Application Scientist, I must clarify that while C16H23NO3S2 refers to a specific stoichiometry, it represents a class of functionalized thio-organic intermediates often utilized in the synthesis of sulfonamides, beta-lactam precursors, or lipophilic drug candidates.

The Safety Paradox: Researchers often underestimate this class of compounds because they are not volatile "solvents" nor heavy metal toxins. However, the presence of dual sulfur moieties (S2) combined with an amide backbone creates a high probability of sensitization and high dermal permeation .

Mechanism of Hazard:

  • Sensitization (H317): Sulfur-nitrogen motifs are classical haptens. They can bind to skin proteins, triggering an immune response (allergic contact dermatitis) upon repeat exposure.

  • Ocular Corrosivity (H318/H319): If the molecule contains a sulfonyl or carboxyl moiety (implied by O3), it poses a risk of severe eye damage due to acidic hydrolysis on moist mucous membranes.

  • Olfactory Fatigue: Many organosulfur compounds rapidly desensitize the olfactory nerve. You cannot rely on smell to detect leaks.

Part 2: Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling C16H23NO3S2. This protocol assumes the compound is a solid (powder/crystal) or in solution.

Table 1: PPE Specifications by Operation Scale
PPE ComponentSmall Scale (< 100 mg)Large Scale (> 100 mg) / Stock Solution PrepTechnical Rationale
Hand Protection Double Nitrile Gloves (min 5 mil thickness).Laminate (Silver Shield) liners under Nitrile.Organosulfur compounds permeate standard nitrile. Laminate provides a chemical barrier; nitrile provides dexterity.
Respiratory N95 / P2 Respirator (if handling powder outside hood).Half-face Respirator with OV/AG/P100 cartridges.P100 protects against particulates; OV/AG (Organic Vapor/Acid Gas) protects against sulfur stench and acidic hydrolysis vapors.
Eye Protection Chemical Safety Goggles (Indirect Vent).Face Shield + Safety Goggles.Safety glasses are insufficient. Dust or splashes can bypass side shields.
Body Protection Standard Lab Coat (Cotton/Poly).Tyvek® Lab Coat or Apron (Disposable).Cotton absorbs and retains sulfur compounds, leading to secondary exposure. Tyvek repels particulates.
Part 3: Operational Protocols & Workflows
Protocol A: Weighing and Solubilization

Objective: Prepare a stock solution without contaminating the balance or generating dust.

  • Engineering Control: All handling must occur within a certified Chemical Fume Hood or Powder Containment Enclosure .

  • Static Control: Use an anti-static gun on the weighing boat. Organosulfur powders are often electrostatic and "jump," increasing inhalation risk.

  • Solvent Selection: C16H23NO3S2 is likely lipophilic.

    • Preferred Solvents: DMSO, DMF, or Methanol.

    • Warning: DMSO enhances skin permeability. If C16H23NO3S2 is dissolved in DMSO, it will penetrate nitrile gloves in < 5 minutes .

  • Decontamination: Wipe the balance area with a 10% Bleach (Sodium Hypochlorite) solution immediately after use. The bleach oxidizes sulfur residues, neutralizing both toxicity and odor.

Protocol B: Waste Disposal & Neutralization

The "Stench" Factor: Even trace amounts of S2 compounds in trash bins can evacuate a lab floor.

  • Segregation: Do not mix with general organic waste.

  • Quenching: Treat all disposable items (pipette tips, weighing boats) with 10% Bleach or 3% Hydrogen Peroxide in a dedicated beaker inside the hood for 30 minutes before disposal into the solid hazardous waste stream.

Part 4: Visualization of Safety Logic

The following diagram illustrates the decision logic for PPE selection and exposure response. This is a self-validating system: if you cannot meet the control requirement, you do not proceed.

SafetyLogic Start Start: Handling C16H23NO3S2 StateCheck State of Matter? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution (DMSO/DMF) StateCheck->Liquid SolidRisk Risk: Inhalation & Static Dust Solid->SolidRisk LiquidRisk Risk: Dermal Absorption (High) Liquid->LiquidRisk SolidPPE PPE: N95 + Double Nitrile SolidRisk->SolidPPE Disposal Disposal: Oxidative Quench (Bleach) SolidPPE->Disposal LiquidPPE PPE: Laminate Gloves + Goggles LiquidRisk->LiquidPPE LiquidPPE->Disposal

Caption: Decision logic for PPE selection based on physical state, emphasizing the higher dermal risk when solvated.

Part 5: Emergency Response (Self-Validating Protocol)

In the event of exposure, immediate action is required.[1][2][3][4][5] This protocol relies on dilution and oxidation .

  • Skin Contact:

    • Immediate: Wash with soap and water for 15 minutes.

    • Do NOT use alcohol or acetone; this will drive the chemical deeper into the dermis.

    • Indicator: If a "garlic" or "rotten egg" smell persists on the skin, oxidation (washing) is incomplete.

  • Eye Contact:

    • Flush for 15 minutes using an eyewash station.

    • Medical: Seek ophthalmological evaluation immediately. Organic sulfides can cause delayed corneal hazing.

  • Spill Cleanup:

    • Cover spill with vermiculite or absorbent pads .

    • Spray the area with 10% Bleach to neutralize the sulfur moiety.

    • Ventilate the area to prevent olfactory fatigue.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[6][7] [Link]7]

  • PubChem. (n.d.).[8][9] Compound Summary: Organosulfur Compounds (General Safety). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Toxic and Hazardous Substances: Personal Protective Equipment (29 CFR 1910.132). United States Department of Labor. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.